5-chlorothiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chlorothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-5-2-1-4(3-7)8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALEEOEVCTDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480297 | |
| Record name | 5-Chloro-2-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50478-16-5 | |
| Record name | 5-Chloro-2-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-thiophenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 5-Chlorothiophene-2-carbonitrile
This guide provides an in-depth technical analysis of 5-chlorothiophene-2-carbonitrile , a critical heterocyclic building block.[1] While often conflated with its downstream derivatives (such as the acid chloride used in Rivaroxaban synthesis), this specific nitrile intermediate possesses distinct physicochemical properties and synthetic utility.
CAS Registry Number: 50478-16-5 IUPAC Name: this compound[1][2][3]
Physicochemical Characterization
The molecular weight and isotopic signature of this compound are defined by the presence of both sulfur and chlorine, necessitating precise mass spectrometry interpretation.[1]
Molecular Weight & Formula
| Parameter | Value | Notes |
| Chemical Formula | Heteroaromatic nitrile | |
| Average Molecular Weight | 143.59 g/mol | Used for stoichiometry |
| Monoisotopic Mass | 142.9596 Da | Based on |
| Exact Mass ( | 144.9567 Da | Significant M+2 peak |
Isotopic Distribution (Mass Spectrometry)
For researchers performing LC-MS validation, the chlorine atom induces a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope.[1]
-
m/z 143 (100%):
-
m/z 145 (~32%):
Physical Properties[1][3][5][6][7][8]
-
Boiling Point: ~201.2 °C (at 760 mmHg)[1]
-
Physical State: Pale yellow liquid or low-melting solid (dependent on purity).[1]
-
Solubility: Highly soluble in chlorinated solvents (
,ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ), DMSO, and ethyl acetate. Sparingly soluble in water.[3] -
Electronic Character: The nitrile group (-CN) at position 2 is strongly electron-withdrawing, deactivating the ring, while the chlorine at position 5 offers weak deactivation via induction but activation via resonance.
Synthetic Pathways & Process Chemistry[9][10][11]
The synthesis of this compound generally proceeds via two primary strategies: Direct Halogenation (Route A) or Cyanation (Route B).[1] Route A is preferred for atom economy, while Route B is used when regioselectivity is critical.
Workflow Visualization
Figure 1: Comparative synthetic routes.[1] Route A exploits the directing effect of sulfur to chlorinate position 5. Route B installs the nitrile via nucleophilic substitution.
Detailed Protocol: Route A (Direct Chlorination)
This method utilizes the inherent directing effects of the thiophene ring. Although the cyano group is electron-withdrawing (meta-directing in benzene), the sulfur atom in thiophene strongly activates the
Reagents: Thiophene-2-carbonitrile, Sulfuryl Chloride (
-
Setup: Charge a dry 3-neck flask with thiophene-2-carbonitrile (1.0 eq) and anhydrous DCM under
atmosphere. -
Addition: Cool to 0°C. Add
(0.1 eq) as a Lewis acid catalyst. -
Chlorination: Add
(1.1 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polychlorination. -
Quench: Pour mixture onto ice-water. Extract organic layer.[4][5]
-
Purification: Wash with saturated
(to remove acid byproducts) and brine. Dry over .[5] Distill under reduced pressure to isolate the product.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized material, researchers must cross-reference the following spectral data.
Nuclear Magnetic Resonance ( -NMR)
The substitution pattern is confirmed by the loss of the H-5 proton and the shift of the remaining protons.
-
Solvent:
(7.26 ppm ref) -
7.55 ppm (d, J=4.0 Hz, 1H): Proton at position 3 (deshielded by the adjacent nitrile).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
6.95 ppm (d, J=4.0 Hz, 1H): Proton at position 4 (shielded relative to H3, adjacent to Cl).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Coupling Constant (
): ~4.0 Hz is characteristic of thiophene 3,4-coupling.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Infrared Spectroscopy (FT-IR)[1]
-
Diagnostic Peak: ~2220
(Strong, sharp). This confirms the presence of the Nitrile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) group. -
Absence: No broad -OH stretch (3000+
) or Carbonyl (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) peak (~1700 ), confirming no hydrolysis to the acid or amide has occurred.
Applications in Drug Development
This compound is a high-value intermediate because it serves as a stable precursor to 5-chlorothiophene-2-carboxylic acid , the acylating agent for the Factor Xa inhibitor Rivaroxaban (Xarelto) .[1]
Mechanism of Action in Synthesis
While the acid chloride is the direct reagent used to couple with the oxazolidinone core, the nitrile offers a shelf-stable alternative that avoids the moisture sensitivity of the acid chloride.
-
Hydrolysis: The nitrile is hydrolyzed (NaOH/EtOH) to the carboxylic acid (CAS 24065-33-6).
-
Activation: The acid is converted to the acid chloride (CAS 42518-98-9) using Thionyl Chloride (
) immediately prior to coupling. -
Coupling: Reaction with the oxazolidinone amine yields Rivaroxaban.
Bioisosterism
In medicinal chemistry, the 5-chlorothiophene moiety acts as a bioisostere for a p-chlorophenyl group.[1] The sulfur atom alters the lipophilicity (LogP) and metabolic stability compared to the benzene analog, often improving the pharmacokinetic profile of the final drug candidate.
Safety & Handling (MSDS Summary)
-
Hazards: Toxic if swallowed or inhaled. Causes skin and serious eye irritation.[4] Liberates HCN if exposed to strong acids.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture sensitive (slow hydrolysis to amide).
-
Waste: Segregate as halogenated organic waste. Do not mix with acid streams.
References
-
PubChem Compound Summary. (2025). 5-Chlorothiophene-2-carbonyl chloride (Related Derivative Data).[1][3][4] National Library of Medicine. Link[1][4]
-
Biosynth. (2025).[2][6] this compound Product Page.[1][2]Link[1]
-
ChemicalBook. (2025). 5-Chlorothiophene-2-carboxylic acid Synthesis and Intermediates.Link[1]
-
Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof (WO2015198259A1).Link[1]
-
Beilstein Journal of Organic Chemistry. (2010). Development of potential manufacturing routes for substituted thiophenes.Link[1]
Sources
- 1. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE CAS#: 42518-98-9 [m.chemicalbook.com]
- 4. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation and Analytical Profiling of 5-Chlorothiophene-2-carbonitrile
Executive Summary & Pharmacophore Significance
5-Chlorothiophene-2-carbonitrile is a critical heterocyclic building block in medicinal chemistry, serving as a direct precursor to Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and various agrochemicals. Its structural integrity is defined by the precise regiochemical placement of the chlorine atom at the C5 position relative to the nitrile group at C2.
In drug development, the thiophene ring often acts as a bioisostere for phenyl groups, offering altered metabolic stability and lipophilicity profiles. However, the electrophilic substitution chemistry of thiophenes can lead to regioisomeric impurities (primarily 4-chloro or 4,5-dichloro analogs) that are difficult to separate.
This guide provides a definitive, multi-modal protocol for the structural elucidation of this compound, moving beyond basic identity confirmation to rigorous regio-isomeric validation.
Synthetic Origins & Impurity Logic
To understand the analytical challenge, one must understand the synthesis. The compound is typically generated via the electrophilic chlorination of thiophene-2-carbonitrile.
-
Directing Effects: The nitrile group (-CN) at position 2 is electron-withdrawing (meta-directing in benzene, but thiophene rules differ). The sulfur atom strongly activates the
-positions (2 and 5). -
The Conflict: With position 2 blocked, the most nucleophilic site remaining is position 5. However, steric hindrance or over-chlorination can lead to substitution at position 4.
Critical Impurities to Screen:
-
4-chlorothiophene-2-carbonitrile: The primary regioisomer.
-
4,5-dichlorothiophene-2-carbonitrile: Over-chlorinated byproduct.
-
Thiophene-2-carbonitrile: Unreacted starting material.
Multi-Modal Spectroscopic Elucidation Protocol
Mass Spectrometry (MS): The Chlorine Signature
Before confirming the carbon skeleton, the presence of chlorine must be validated using its unique isotopic abundance.
-
Method: GC-MS (EI) or LC-MS (ESI+).
-
Diagnostic Criteria:
-
Molecular Ion (
): Look for . -
Isotope Pattern: Chlorine possesses two stable isotopes,
(75.78%) and (24.22%). -
Validation: The mass spectrum must exhibit an
and peak in a distinct 3:1 intensity ratio .
-
| Ion | m/z (approx) | Relative Abundance | Origin |
| 143.0 | 100% | ||
| 145.0 | ~33% |
Infrared Spectroscopy (FT-IR): Functional Group Confirmation
IR is used to confirm the integrity of the nitrile group and the absence of hydrolysis products (amides/acids).
-
Key Absorption Band: The
stretch is sharp and distinct.[1] -
Wavenumber: Expect a peak between 2200–2240 cm⁻¹ .[1]
-
differentiation: If the peak broadens or shifts significantly below 2200 cm⁻¹, suspect contamination with 5-chlorothiophene-2-carboxamide.
Nuclear Magnetic Resonance (NMR): The Regiochemistry "Smoking Gun"
This is the most critical section. MS confirms the formula; IR confirms the groups;
The Coupling Constant (
) Logic
The thiophene ring protons exhibit characteristic spin-spin coupling constants depending on their relative positions. In this compound, only protons at positions 3 and 4 remain.
-
Target Structure (2,5-disubstituted): Protons are at H3 and H4 (adjacent).
-
Expected
: 3.8 – 4.2 Hz .
-
-
Isomer A (2,4-disubstituted): Protons are at H3 and H5 (meta-like).
-
Expected
: 1.2 – 1.8 Hz .
-
-
Isomer B (2,3-disubstituted): Protons are at H4 and H5 (adjacent).
-
Expected
: 4.8 – 5.2 Hz .
-
Predicted
NMR Data (DMSO-
, 400 MHz)
| Proton | Shift ( | Multiplicity | Coupling ( | Assignment |
| H3 | 7.60 – 7.70 | Doublet | ~4.0 Hz | Adjacent to CN (Deshielded) |
| H4 | 7.20 – 7.30 | Doublet | ~4.0 Hz | Adjacent to Cl |
Note: H3 is typically more deshielded (downfield) due to the strong anisotropy of the nitrile group compared to the chlorine.
Visualization of Elucidation Logic
The following diagram illustrates the decision tree for validating the structure, emphasizing the rejection of isomers based on NMR data.
Caption: Logical workflow for structural confirmation, highlighting the critical NMR coupling constant discrimination point.
Experimental Protocol: Standard Operating Procedure (SOP)
Sample Preparation for NMR
-
Weigh 5–10 mg of the solid sample into a clean vial.
-
Dissolve in 0.6 mL of DMSO-
or CDCl . (DMSO is preferred for thiophenes to prevent overlap with solvent peaks, though CDCl is acceptable). -
Transfer to a 5mm NMR tube.
-
Acquire spectrum with at least 16 scans to resolve satellite peaks if necessary.
HPLC Purity Method (Reverse Phase)
To ensure the spectrum isn't an average of isomers, run a purity check.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 230 nm (nitrile absorption).
-
Retention Time Logic: The 5-chloro isomer is typically more lipophilic than the 4-chloro isomer due to the linear vector of the dipole, resulting in a slightly longer retention time.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733333, this compound. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants in heterocyclic systems).
- Hesse, M., Meier, H., & Zeeh, B. (2008).Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for Thiophene J-coupling values: J(2,3)=5Hz, J(2,4)=1.5Hz, J(3,4)=4Hz).
- Ullmann's Encyclopedia of Industrial Chemistry.Thiophene and Thiophene Derivatives. Wiley-VCH.
Sources
Advanced Mass Spectrometry Profiling of 5-Chlorothiophene-2-carbonitrile: A Technical Guide
Topic: Mass Spectrometry of 5-Chlorothiophene-2-carbonitrile Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists[1]
Executive Summary
This compound (CAS: 55557-52-3) serves as a pivotal building block in the synthesis of Factor Xa inhibitors, most notably Rivaroxaban .[1] As a critical process intermediate, its purity and structural integrity directly impact the yield and safety profile of the final pharmaceutical ingredient (API). This guide provides a rigorous analysis of its mass spectrometric behavior, detailing fragmentation mechanisms, isotopic signatures, and validated detection protocols. By synthesizing data from thiophene ring fragmentation (TRF) studies and aromatic nitrile behavior, we establish a robust framework for impurity profiling and quality control.
Physicochemical Context & Isotopic Signature[2]
Understanding the mass spectral output requires a grounding in the molecule's elemental composition. This compound (
Molecular Ion & Isotope Pattern
The molecular ion (
-
Monoisotopic Mass (
): ~142.96 Da (Observed as 143) -
Isotopic Abundance:
-
Chlorine Effect: The natural abundance of
(75.8%) and (24.2%) creates a signature 3:1 intensity ratio between 143 and 145. -
Sulfur Effect:
(4.2%) contributes slightly to the M+2 peak, enhancing the 145 signal and creating a minor M+4 satellite if combined with , though usually negligible in low-res scans.
-
Table 1: Theoretical Isotopic Distribution (EI, 70 eV)
| Ion Species | m/z (Nominal) | Relative Abundance (%) | Origin |
| M+ | 143 | 100 (Base) | |
| M+1 | 144 | ~6.5 | |
| M+2 | 145 | ~36.8 |
Instrumentation & Analytical Protocol
While LC-MS (ESI) is viable for polar derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred modality for this intermediate due to its volatility and lack of ionizable protons compared to its acid/amide counterparts.[1]
Experimental Configuration (Recommended)
-
Inlet: Split/Splitless (Split 10:1 for neat samples; Splitless for trace impurity analysis).
-
Column: 5% Phenyl-arylene (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (constant flow).
-
Ionization: Electron Impact (EI) @ 70 eV.
-
Source Temp: 230°C (Prevents condensation of sulfur-rich fragments).[1]
Workflow Logic
The protocol prioritizes the separation of the nitrile from its hydrolysis product (5-chlorothiophene-2-carboxylic acid) and the starting material (2-chlorothiophene).
Figure 1: Standard GC-MS workflow for thiophene intermediates.
Fragmentation Mechanics (The Core)
The fragmentation of this compound under EI is governed by three competing mechanisms: Homolytic Cleavage , Thiophene Ring Fragmentation (TRF) , and Nitrile Elimination .[1]
Primary Fragmentation Pathways[1]
-
Dehalogenation (Loss of Cl):
-
Direct cleavage of the C-Cl bond is a dominant pathway.
-
Transition:
143 108 ( ). -
Mechanism: Formation of the resonance-stabilized 2-cyanothiophenium ion.[1]
-
-
Nitrile Loss (Loss of HCN/CN):
-
Aromatic nitriles frequently expel neutral HCN (27 Da).
-
Transition:
143 116 ( ). -
Note: In thiophenes, this is often secondary to ring opening.
-
-
Thiophene Ring Fragmentation (TRF):
-
High-energy radical cations undergo ring opening, often ejecting CS (44 Da) or CHS fragments.
-
Key Fragment:
45 ( ), a diagnostic ion for thiophenes.
-
Mechanistic Visualization[1]
Figure 2: Proposed fragmentation pathways for this compound.
Application in Drug Development (Rivaroxaban)[3][4]
In the context of Rivaroxaban synthesis, this nitrile is often a precursor to 5-chlorothiophene-2-carboxylic acid .[1]
Impurity Profiling Case Study
When analyzing crude reaction mixtures, MS allows for the differentiation of the nitrile from the acid and the amide.
Table 2: Diagnostic Ions for Rivaroxaban Intermediates
| Compound | Molecular Weight | Diagnostic Ions (m/z) | Retention Time Trend |
| This compound | 143.5 | 143, 145, 108 | Early |
| 5-Chlorothiophene-2-carboxylic acid | 162.5 | 162, 164, 145 (OH loss) | Mid (requires derivatization) |
| 5-Chlorothiophene-2-carboxamide | 161.5 | 161, 163, 145 (NH2 loss) | Late |
Technical Insight: The acid form often tails badly on non-polar GC columns due to hydrogen bonding. If the nitrile is the target, ensure the injector is clean to prevent in situ hydrolysis.
References
-
Rivaroxaban Synthesis & Intermediates
-
Mass Spectrometry Mechanisms
-
Chemical Properties
Sources
- 1. 7283-96-7|2-Chloro-5-thiophenecarboxaldehyde|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Handling and storage of 5-chlorothiophene-2-carbonitrile
Title: Technical Guide: Handling, Storage, and Operational Safety of 5-Chlorothiophene-2-carbonitrile
Executive Summary
This compound (CAS 50478-16-5) is a high-value heterocyclic intermediate, critical in the synthesis of Factor Xa inhibitors such as Rivaroxaban. Its handling requires a rigorous safety framework due to its acute toxicity profile and the inherent risks associated with nitrile chemistry, specifically the potential for hydrogen cyanide (HCN) liberation under acidic or metabolic conditions.
This guide provides a self-validating protocol for researchers and process chemists. It prioritizes chemical identity verification —addressing a common procurement error involving its aldehyde precursor—and establishes a "Zero-Compromise" storage and handling standard to ensure both operator safety and compound integrity.
Part 1: Identity & Physicochemical Profile[1]
CRITICAL SAFETY ALERT: CAS Identity Verification A frequent procurement error occurs between the Nitrile (Target) and its Aldehyde precursor due to similar nomenclature in catalog databases. Verification of the CAS number upon receipt is mandatory.
| Feature | Target Compound (Nitrile) | Common Confusion (Aldehyde) | Common Confusion (Acid) |
| Chemical Name | This compound | 5-Chloro-2-thiophenecarboxaldehyde | 5-Chlorothiophene-2-carboxylic acid |
| CAS Number | 50478-16-5 | 7283-96-7 | 24065-33-6 |
| Structure | Thiophene ring with -CN & -Cl | Thiophene ring with -CHO & -Cl | Thiophene ring with -COOH & -Cl |
| Physical State | Solid (Low melting) / Oil | Liquid / Low melting solid | Solid (MP ~154°C) |
| Primary Hazard | Acute Toxicity / Cyanide Risk | Skin/Eye Irritant / Air Sensitive | Corrosive / Irritant |
Physicochemical Data (CAS 50478-16-5) [1][2][3][4][5]
-
Boiling Point: ~201°C (at 760 mmHg)[3]
-
Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.
-
Stability: Stable under recommended storage; sensitive to strong oxidizers, acids, and bases.
Part 2: Hazard Assessment & Safety Framework
1. Toxicology & Exposure Risks
-
Acute Toxicity: High risk. Nitriles can metabolize to release cyanide ions (CN⁻), inhibiting cytochrome c oxidase and causing cytotoxic hypoxia.
-
Routes: Inhalation (dust/vapor), Dermal absorption (high permeability), Ingestion.
-
-
Local Effects: Severe eye and skin irritation.
-
Signal Word: DANGER
-
GHS Classifications: Acute Tox. 3 (Oral/Dermal/Inhalation), Eye Irrit. 2, Skin Irrit. 2.
2. Engineering Controls
-
Primary Barrier: All handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Secondary Barrier: Use a glove box for weighing quantities > 10g to prevent dust generation.
-
Monitoring: In manufacturing settings, personal cyanide monitors are recommended.
3. Personal Protective Equipment (PPE)
-
Respiratory: N95/P100 respirator if outside a hood (emergency only).
-
Dermal: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Chemically resistant laminate (e.g., Silver Shield) for prolonged handling.
-
-
Ocular: Chemical splash goggles + Face shield for reaction setup.
Part 3: Storage Protocols
To maintain purity (>98%) and prevent degradation (hydrolysis to amide/acid), strict environmental control is required.
Storage Matrix
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards hydrolysis and polymerization rates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the thiophene ring. |
| Container | Amber Glass / Tightly Sealed | Protects from light; prevents moisture ingress (hydrolysis risk). |
| Segregation | Acids & Oxidizers | CRITICAL: Contact with strong acids can release HCN gas. |
Part 4: Operational Workflows
Workflow A: Receipt & Verification (The "Gatekeeper" Step)
-
Visual Inspection: Confirm container integrity.
-
CAS Match: Verify label reads 50478-16-5 .[6][1][2][3][7][8] If it reads 7283-96-7, quarantine immediately (it is the aldehyde).
-
Log: Enter into inventory with "Toxic - Nitrile" flag.
Workflow B: Safe Weighing & Transfer
-
Preparation: Pre-weigh solvent in the reaction vessel to minimize dry transfer time.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may scratch glass or introduce static spark.
-
Dissolution: Immediately dissolve the solid in the solvent (e.g., DCM or Toluene) within the hood to suppress dust.
Workflow C: Reaction Setup (Rivaroxaban Synthesis Context)
-
Inertion: Purge reaction vessel with Nitrogen/Argon for 15 mins prior to addition.
-
Addition: If used as an acylating agent (often converted to acid chloride in situ or used directly), add slowly to control exotherm.
-
Quenching: Never quench nitrile reactions directly with strong acid. Use a buffered aqueous solution or alkaline quench to prevent HCN evolution.
Part 5: Waste Management & Emergency Response
Waste Disposal Protocol
-
Segregation: Do NOT mix with acidic waste streams.
-
Labeling: Label clearly as "Cyanide-Containing Organic Waste".
-
Deactivation (Small Spills): Treat with aqueous Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate (less toxic), then dispose. Note: This reaction is exothermic.
Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Discard contaminated clothing.
-
Inhalation/Ingestion: Evacuate to fresh air. If signs of cyanide poisoning (almond odor, gasping, cherry-red skin) appear, medical personnel may administer a Cyanide Antidote Kit (e.g., Hydroxocobalamin) if protocol permits.
Part 6: Visualizations
Diagram 1: Safe Handling Lifecycle
This workflow illustrates the "Chain of Custody" from receipt to disposal, emphasizing the critical decision points for safety.
Caption: Operational lifecycle for this compound, highlighting the critical identity verification step to prevent CAS errors.
Diagram 2: Chemical Lineage in Drug Development
Understanding where this nitrile fits in the Rivaroxaban pathway helps researchers anticipate impurities (amides, acids).
Caption: Synthetic lineage showing the Nitrile as a key intermediate between the Aldehyde precursor and the Carboxylic Acid used in Rivaroxaban coupling.[9]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776465, this compound. Retrieved from [Link]
- Perzborn, E., et al. (2011).Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. (Contextualizing the thiophene moiety in drug design).
Sources
- 1. 50478-16-5 CAS MSDS (5-CHLORO-2-THIOPHENECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CAS 50478-16-5 | 5-Chloro-2-thiophenecarbonitrile - Synblock [synblock.com]
- 4. biosynth.com [biosynth.com]
- 5. 50478-16-5|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 50478-16-5: this compound [cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. scribd.com [scribd.com]
Electronic Properties of the 5-Chlorothiophene Ring: A Technical Deep Dive
Executive Summary
The 5-chlorothiophene moiety represents a "privileged scaffold" in modern medicinal chemistry, most notably anchoring the pharmacophore of the blockbuster anticoagulant Rivaroxaban (Xarelto). Its utility stems from a unique confluence of electronic factors: it functions as a bioisostere of the phenyl ring with enhanced metabolic stability, provides a specific "sigma-hole" for halogen bonding, and alters the lipophilicity profile (
This guide analyzes the electronic architecture of the 5-chlorothiophene ring, dissecting its orbital interactions, substituent effects, and synthetic utility. It is designed for medicinal chemists seeking to optimize potency and pharmacokinetic (PK) profiles.[1]
Electronic Architecture & Fundamental Properties[2]
Orbital Dynamics and Substituent Effects
The thiophene ring is
-
Inductive Effect (-I): The electronegative chlorine (
) pulls electron density through the -framework, deactivating the ring towards electrophilic attack and increasing the acidity of remaining protons. -
Resonance Effect (+M): The lone pairs on chlorine can donate into the thiophene
-system (3p-3p overlap with Sulfur/Carbon), though this is weaker than the -I effect.[1]
Key Parameter: The Sigma-Hole
Unlike fluorine, the chlorine atom on the thiophene ring exhibits a distinct region of positive electrostatic potential on the extension of the C-Cl bond, known as the
-
Mechanism: Anisotropy of the electron density leaves the outer lobe of the Cl atom electron-deficient.
-
Application: This allows the Cl atom to act as a Lewis acid, forming directional Halogen Bonds with nucleophilic residues (e.g., backbone carbonyls or Tyrosine hydroxyls) in protein binding pockets.
Quantitative Electronic Parameters
The following table summarizes the electronic impact of the 5-chloro substitution compared to the unsubstituted thiophene and benzene analogs.
| Parameter | Thiophene | 5-Chlorothiophene | Benzene | Impact Analysis |
| Dipole Moment (D) | 0.52 | ~1.60 | 0.00 | Cl introduces a strong vector along the C2-C5 axis. |
| Hammett | N/A | +0.23 (approx) | 0.00 | Electron withdrawing; reduces pKa of C2-COOH.[1] |
| C5-H Acidity (pKa) | ~33 | N/A (Cl substituted) | ~43 | Cl prevents metabolic abstraction of the C5 proton.[1] |
| LUMO Energy | High | Lowered | High | Increased susceptibility to nucleophilic attack (e.g., metal-halogen exchange).[1] |
Visualization: Electronic Vector Map
The following diagram illustrates the competing electronic vectors and the resulting reactive sites.
Figure 1: Electronic vector map showing the inductive (-I) and resonance (+M) interplay, alongside the sigma-hole interaction capability.
Medicinal Chemistry Applications
The "Chlorine Scan" & Metabolic Stability
In the development of Rivaroxaban , the 5-chlorothiophene moiety was critical. Early morpholinone derivatives utilized a simple thiophene or phenyl ring.[1]
-
Problem: Unsubstituted thiophenes are metabolically liable. Cytochrome P450 enzymes typically oxidize the electron-rich
-positions (C2/C5), leading to ring opening or reactive epoxide formation.[1] -
Solution: Substitution with Chlorine at C5 blocks this "soft spot."[1] The C-Cl bond is stronger and resistant to oxidative metabolism compared to the C-H bond.
Case Study: Factor Xa Binding
The 5-chlorothiophene moiety in Rivaroxaban binds in the S1 pocket of Factor Xa.[1]
-
Interaction: The Chlorine atom is positioned to interact with the aromatic ring of Tyr228 .[3]
-
Nature: This is a
-halogen interaction (or Cl- interaction), stabilized by the -hole of the chlorine and the electron-rich -cloud of the Tyrosine. -
Result: This interaction improved potency by approximately 200-fold compared to the unsubstituted analog.[3]
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of 5-chlorothiophene-2-carboxylic acid (Key Intermediate). Method: Direct Lithiation-Carboxylation.[1][4] Rationale: This protocol exploits the acidity of the C5-proton in 2-chlorothiophene (enhanced by the adjacent Sulfur and the inductive effect of Cl) to achieve high regioselectivity without using cryogenic temperatures required for some isomers.
Reagents & Equipment[1]
-
Substrate: 2-Chlorothiophene (98% purity).
-
Base: n-Butyllithium (2.5 M in hexanes).[1]
-
Electrophile: Dry CO₂ gas (or dry ice).[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
-
Atmosphere: Nitrogen or Argon (strictly anhydrous).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and low-temperature thermometer. Flush with Argon.
-
Solvation: Charge flask with 2-chlorothiophene (11.8 g, 100 mmol) and anhydrous THF (100 mL) . Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (44 mL, 110 mmol) dropwise over 30 minutes.
-
Critical Check: Maintain internal temperature below -70°C to prevent "lithium scrambling" (isomerization).[1]
-
Observation: The solution typically turns yellow/orange, indicating formation of the 5-chloro-2-thienyllithium species.
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Carboxylation: Bubble excess anhydrous CO₂ gas into the reaction mixture through a subsurface cannula for 30 minutes.
-
Quench & Workup:
-
Allow to warm to 0°C.
-
Quench with 1N HCl (150 mL) until pH < 2.
-
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[1]
Synthetic Workflow Diagram[1]
Figure 2: Process flow for the regioselective synthesis of the target carboxylic acid intermediate.
References
-
Structure and Mechanism of Rivaroxaban
-
Halogen Bonding & Sigma-Holes
-
Synthetic Protocols
-
Electronic Properties of Chlorothiophenes
Sources
- 1. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 2. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application and Protocol for the Use of 5-Chlorothiophene-2-Carbonitrile in the Synthesis of Rivaroxaban
Abstract
This comprehensive guide details the application of 5-chlorothiophene-2-carbonitrile as a precursor in the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor. While the established industrial synthesis of Rivaroxaban utilizes 5-chlorothiophene-2-carboxylic acid (or its acyl chloride derivative) for the final amide coupling, this document provides the necessary protocols to incorporate this compound into the synthetic workflow. This is achieved through a robust hydrolysis protocol to yield the key carboxylic acid intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and process optimization parameters.
Introduction: Rivaroxaban and its Synthetic Significance
Rivaroxaban is a cornerstone of modern anticoagulant therapy, widely prescribed for the prevention and treatment of thromboembolic disorders.[1] Its chemical structure, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide, features a central oxazolidinone core coupled to a morpholinone-substituted phenyl group and a 5-chlorothiophene-2-carboxamide moiety. The latter is crucial for the molecule's binding affinity and inhibitory action on Factor Xa.[2]
The efficiency and purity of the final coupling step to form this amide bond are critical for the commercial viability and safety of the drug. This step typically involves the reaction of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one with an activated form of 5-chlorothiophene-2-carboxylic acid.[3][4] This document elucidates the pathway to utilize this compound as a stable and accessible starting material for generating this essential reactant.
Strategic Overview: From Nitrile to Final API
The use of this compound necessitates its conversion to the corresponding carboxylic acid. This is a standard organic transformation, achievable through hydrolysis under either acidic or basic conditions.[5] Subsequently, the resulting 5-chlorothiophene-2-carboxylic acid is activated, typically by conversion to its acyl chloride, to facilitate the amide bond formation with the Rivaroxaban amine intermediate.
The overall synthetic strategy is visualized below:
Caption: Synthetic workflow from this compound to Rivaroxaban.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
Causality: The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack by water. This process is catalyzed by acid or base. Alkaline hydrolysis is often preferred as it initially forms the carboxylate salt, which can minimize side reactions, followed by acidification to yield the desired carboxylic acid.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add this compound (1.0 eq).
-
Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (5.0 eq). The use of a significant excess of base ensures complete hydrolysis.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution.
-
Acidification: Transfer the cooled solution to a beaker and place it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual salts. Dry the product under vacuum at 50-60 °C to a constant weight.
Self-Validation: The identity and purity of the resulting 5-chlorothiophene-2-carboxylic acid should be confirmed by melting point analysis, ¹H NMR, and HPLC. The expected purity should be >98%.
Protocol 2: Activation of 5-Chlorothiophene-2-Carboxylic Acid
Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate acylation of the amine intermediate. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorothiophene-2-carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by the slow, dropwise addition of thionyl chloride (1.5-2.0 eq) at 0 °C (ice bath). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, 110 °C for toluene) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-chlorothiophene-2-carbonyl chloride is often used immediately in the next step without further purification due to its moisture sensitivity.[7]
Protocol 3: Synthesis of Rivaroxaban via Amide Coupling
Causality: This is a nucleophilic acyl substitution reaction. The primary amine of the core intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-chlorothiophene-2-carbonyl chloride. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask, dissolve the amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one or its salt (1.0 eq), in a suitable solvent such as a mixture of water and a ketone (e.g., acetone or methyl ethyl ketone).[3][4]
-
Base Addition: Cool the mixture to 0-5 °C and add an inorganic base like potassium bicarbonate (KHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).[3]
-
Acylation: Slowly add a solution of the 5-chlorothiophene-2-carbonyl chloride (prepared in Protocol 2) (1.05-1.2 eq) in a suitable solvent (e.g., toluene) to the cooled amine solution, maintaining the temperature between 0-10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by HPLC.
-
Work-up and Isolation: Upon completion, add water to the reaction mixture. The crude Rivaroxaban will precipitate. Collect the solid by filtration.
-
Purification: Wash the crude product with water and then an appropriate organic solvent (e.g., ethanol).[3] Further purification can be achieved by recrystallization from a suitable solvent, such as acetic acid, to yield Rivaroxaban of high purity.[1]
Data Summary and Optimization
The efficiency of the final coupling step is highly dependent on the reaction conditions. The following table summarizes key parameters for consideration:
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent System | Water/Acetone, Water/MEK | Biphasic system facilitates the reaction of the organic-soluble acid chloride and the water-soluble amine salt. |
| Base | K₂CO₃, Na₂CO₃, KHCO₃ | Inorganic bases are effective and easily removed during work-up. Triethylamine in an organic solvent is an alternative.[6] |
| Temperature | 0 - 20 °C | Low temperature controls the exothermic reaction and minimizes side product formation. |
| Stoichiometry | Slight excess of acyl chloride | Ensures complete consumption of the more valuable amine intermediate. |
| Yield | >90% | High yields are achievable with optimized conditions.[3] |
| Purity (Post-Recrystallization) | >99.5% | Recrystallization is crucial for achieving pharmaceutical-grade purity. |
Mechanistic Insight: The Final Coupling Step
The formation of the amide bond is a classic example of nucleophilic acyl substitution.
Caption: Mechanism of amide bond formation in Rivaroxaban synthesis.
The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is subsequently lost from the nitrogen (neutralized by the base) to yield the stable amide product, Rivaroxaban.
Conclusion
While 5-chlorothiophene-2-carboxylic acid is the direct reactant in the most common synthetic routes to Rivaroxaban, its precursor, this compound, serves as a viable and stable starting material. The protocols provided herein detail a reliable pathway for the hydrolysis of the nitrile to the essential carboxylic acid, followed by its activation and subsequent coupling to form the final active pharmaceutical ingredient. Careful control of reaction parameters, particularly during the final acylation step, is paramount to achieving high yield and purity suitable for pharmaceutical applications.
References
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. [Link]
-
Process for the preparation of rivaroxaban. Justia Patents. [Link]
-
IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. European Patent Office. [Link]
-
Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. [Link]
-
Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
- A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
-
Rivaroxaban Derivatives From Supplier Arborpharm. Arborpharm. [Link]
- Process for the synthesis of rivaroxaban and intermediate for the production thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
Application Note: Buchwald-Hartwig Amination of 5-Chlorothiophene-2-carbonitrile
Executive Summary
This application note details the strategic execution of Buchwald-Hartwig amination on 5-chlorothiophene-2-carbonitrile . While aryl chlorides are typically challenging substrates due to the strength of the C-Cl bond, the presence of the nitrile group at the C2 position electronically activates the C5-chloride, creating a unique reactivity landscape.
This guide addresses the critical decision-making process between metal-free Nucleophilic Aromatic Substitution (
Strategic Analysis: The Substrate
Before initiating experimentation, one must understand the electronic "Push-Pull" nature of the substrate.
| Feature | Chemical Consequence | Experimental Implication |
| C2-Nitrile (CN) | Strong Electron Withdrawing Group (EWG). | Lowers LUMO energy at C5; activates C-Cl bond for oxidative addition. |
| Thiophene Sulfur | Soft Lewis Base; potential catalyst poison. | Can coordinate to Pd(0/II), requiring bulky ligands (e.g., XPhos, BrettPhos) to prevent catalyst sequestration. |
| C5-Chloride | Weaker leaving group than Br/I. | Requires electron-rich phosphines to facilitate oxidative addition, though the CN group assists this significantly. |
The "Is Palladium Necessary?" Decision Matrix
Because this compound is an activated heteroaryl chloride, it is prone to
-
Scenario A: Aliphatic/Secondary Amines (e.g., Morpholine, Pyrrolidine)
-
Prediction:
is likely viable at elevated temperatures ( C) without Pd. -
Risk: Regioselectivity issues or nitrile hydrolysis if harsh bases are used.
-
-
Scenario B: Anilines, Amides, or Sterically Hindered Amines
-
Prediction:
will fail or be sluggish. -
Recommendation:Buchwald-Hartwig Amination is mandatory.
-
Mechanistic Pathways & Ligand Selection
The success of this reaction hinges on the Ligand (L) . For thiophene substrates, the ligand must be bulky enough to prevent the thiophene sulfur from binding to the Palladium center (
Recommended Ligand Systems
-
BrettPhos / tBuBrettPhos: The gold standard for primary amines and anilines. The bulk prevents S-coordination.
-
XPhos: Excellent general-purpose ligand for secondary amines; promotes rapid reductive elimination.
-
XantPhos: A bidentate alternative. Useful if monodentate ligands fail, as the bite angle favors reductive elimination, though oxidative addition is slower.
DOT Diagram: Catalytic Cycle vs. Deactivation
Figure 1: The catalytic cycle highlighting the critical risk of catalyst poisoning by the thiophene sulfur if ligand steric bulk is insufficient.
Detailed Experimental Protocol
Materials & Safety
-
Precatalyst: Pd(OAc)
or Pd (dba) (if using free ligand). Preferred:XPhos Pd G3 or BrettPhos Pd G3 precatalysts (air-stable, ensures 1:1 Pd:L ratio). -
Base: Cs
CO (Cesium Carbonate).[1]-
Why? Unlike NaO
Bu, carbonate is non-nucleophilic and will not attack the nitrile group. It is mild enough to prevent hydrolysis but strong enough for the catalytic cycle.
-
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed).
-
Atmosphere: Argon or Nitrogen (Strict exclusion of O
is required).
Step-by-Step Procedure (500 mg Scale)
Target Stoichiometry:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd Precatalyst (1.0 - 2.0 mol%)
-
Base (2.0 equiv)
Workflow:
-
Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the tube with:
-
This compound (500 mg, 3.48 mmol).
-
Cs
CO (2.27 g, 6.96 mmol, 2.0 equiv). -
If using solid amine: Add amine (4.18 mmol, 1.2 equiv).
-
Catalyst:XPhos Pd G3 (59 mg, 0.07 mmol, 2 mol%).
-
-
Purge: Cap the vessel and evacuate/backfill with Argon three times (
). -
Liquids Addition:
-
Add anhydrous 1,4-Dioxane (7.0 mL, 0.5 M concentration).
-
If using liquid amine: Add amine (1.2 equiv) via syringe now.
-
-
Reaction:
-
Place in a pre-heated oil block at 80°C - 100°C .
-
Stir vigorously (1000 RPM). The insolubility of Cs
CO requires high agitation for effective phase transfer.
-
-
Monitoring:
-
Check by HPLC or TLC at 2 hours.
-
TLC Visualization: The nitrile group is UV active. The product will likely be more polar (lower R
) if it is a primary amine, or less polar if a dialkyl amine, compared to the starting chloride.
-
-
Workup (Scavenging Protocol):
-
Cool to room temperature.[2]
-
Dilute with EtOAc (20 mL).
-
Crucial Step: Add SiliaMetS® Thiol or similar Pd-scavenger silica (100 mg) and stir for 30 mins. This removes residual Pd which can complex with the thiophene product.
-
Filter through a Celite pad.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).
-
Optimization & Troubleshooting
If the standard protocol yields <50%, follow this logic flow.
DOT Diagram: Optimization Logic
Figure 2: Decision tree for troubleshooting reaction failures.
Optimization Table
| Variable | Recommendation | Rationale |
| Solvent | t-Amyl Alcohol | Higher boiling point than dioxane; often stabilizes Pd intermediates better in difficult couplings. |
| Base | K | If Cs |
| Water | Add 1-2% H | Counter-intuitive: Small amounts of water can solubilize inorganic bases (Cs |
| Ligand | RuPhos | Try this if the amine is secondary and bulky. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Context: Foundational text for ligand selection (XPhos/BrettPhos).
-
Guram, A. S., et al. (1994).[3] "Palladium-Catalyzed Buchwald-Hartwig Amination."[1][2][4][5][6][7] Journal of the American Chemical Society.[3][8]
- Context: Original mechanistic grounding.
-
Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.
- Context: Justification for using G3/G4 prec
-
Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][7][9] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[3][8]
- Context: Mechanistic details on reductive elimin
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
- Context: General reaction parameters and solvent choices.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Selective Hydrolysis of 5-Chlorothiophene-2-carbonitrile to 5-Chlorothiophene-2-carboxylic Acid
Executive Summary
5-Chlorothiophene-2-carboxylic acid is a critical building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the Factor Xa inhibitor Rivaroxaban . While industrial routes often favor the oxidation of 5-chloro-2-thiophenecarboxaldehyde or the acetylation/oxidation of 2-chlorothiophene to avoid handling toxic nitriles, the hydrolysis of 5-chlorothiophene-2-carbonitrile (CAS: 50478-16-5) remains a fundamental pathway for laboratories with access to the nitrile precursor.
The Critical Challenge: The 5-position chlorine atom on the thiophene ring is susceptible to Nucleophilic Aromatic Substitution (
The Solution: This guide details a High-Fidelity Acidic Hydrolysis Protocol . By utilizing an acid-catalyzed mechanism, we suppress the formation of nucleophilic species (OH⁻), thereby preserving the carbon-chlorine bond and ensuring high purity (>98%) of the target carboxylic acid.
Reaction Mechanism & Strategy
Mechanistic Pathway
The transformation proceeds via the protonation of the nitrile nitrogen, followed by water attack to form the imidate, which tautomerizes to the primary amide. Subsequent hydrolysis of the amide yields the carboxylic acid.[1]
Why Acidic Hydrolysis?
-
Base Hydrolysis (Risky): High concentration of OH⁻ at reflux temperatures promotes
at the C-5 position. -
Acid Hydrolysis (Recommended): The reaction environment is electrophilic. The chloride at C-5 is stable to acidic conditions, preventing side-reactions.
Reaction Pathway Diagram
Figure 1: The acidic pathway (blue/green) preserves the chlorine atom, whereas the alkaline pathway (red dashed) risks nucleophilic displacement.
Experimental Protocol: Acid-Mediated Hydrolysis
Scope: Laboratory scale (10 g) to Pilot scale (1 kg). Safety Alert: This reaction involves concentrated acids and thermal processing. Work in a fume hood. Thiophene derivatives can have a distinct, sulfurous odor.
Materials & Reagents
| Reagent | Role | Equivalents/Conc. |
| This compound | Substrate | 1.0 equiv.[2] |
| Acetic Acid (Glacial) | Solvent/Solubilizer | 5-10 Vol (mL/g) |
| Hydrochloric Acid (37%) | Reagent/Catalyst | 5-10 equiv. |
| Water | Reactant/Quench | Excess |
| Ethyl Acetate | Extraction Solvent | As needed |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Equipment: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
-
Charging: Add This compound (10.0 g, 69.6 mmol) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (50 mL). Stir to dissolve or suspend the nitrile. Note: Acetic acid acts as a co-solvent to increase the solubility of the organic nitrile in the aqueous acid mixture.
-
Acid Addition: Slowly add Conc. HCl (35 mL) via an addition funnel over 10 minutes. The reaction is slightly exothermic; monitor temperature.
Phase 2: Hydrolysis
-
Heating: Heat the mixture to Reflux (~100–105 °C) .
-
Monitoring: Maintain reflux for 4–6 hours .
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes) or HPLC. The nitrile spot (
) should disappear, and the acid spot ( , streaking) should appear. -
Note: An intermediate amide spot may be visible after 1-2 hours; continue reflux until fully converted to the acid.
-
Phase 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to room temperature (20–25 °C).
-
Quench/Precipitation: Pour the reaction mixture slowly into Ice-Water (200 mL) with vigorous stirring. The product typically precipitates as an off-white solid due to low water solubility in acidic media.
-
Filtration (Method A - Solid Product):
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake with cold water (3 x 20 mL) to remove residual acid.
-
Dry the solid in a vacuum oven at 50 °C for 12 hours.
-
-
Extraction (Method B - If Oiling Occurs):
-
If the product does not precipitate cleanly, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
Phase 4: Purification (Optional)
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add warm water until turbid, and cool slowly to 4 °C.
Process Validation & Quality Control
Expected Analytical Data
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 150–152 °C [Ref 1].
-
1H NMR (400 MHz, DMSO-d6):
- 13.4 (br s, 1H, -COOH )
- 7.65 (d, J = 4.0 Hz, 1H, Thiophene H-3)
- 7.20 (d, J = 4.0 Hz, 1H, Thiophene H-4)
-
Diagnostic: Lack of peaks in the 6.0–6.5 ppm region (which would indicate 5-hydroxythiophene impurity).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Reaction temp too low or time too short.[3][4] | Ensure vigorous reflux (internal temp >100°C). Extend time to 12h. |
| Incomplete Amide Hydrolysis | Insufficient water/acid ratio. | Add more water to the reaction mixture (10-20%) to push equilibrium. |
| Dark/Black Reaction Mixture | Polymerization of thiophene ring. | Avoid using Sulfuric Acid if possible; HCl/AcOH is milder. Ensure inert atmosphere ( |
Workflow Visualization
Figure 2: Step-by-step operational workflow ensuring safe handling and process control.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 277626, 5-Chlorothiophene-2-carboxylic acid. Retrieved from [Link]
-
Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.[3][5][6] Retrieved from
-
Chemistry LibreTexts. (2023). Hydrolysis of Nitriles. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
Reduction of the nitrile in 5-chlorothiophene-2-carbonitrile
Application Note: Chemo-Selective Reduction Strategies for 5-Chlorothiophene-2-carbonitrile
Part 1: Strategic Analysis & Executive Summary
The Challenge: The "Halide-Sulfur" Paradox Reducing this compound to (5-chlorothiophen-2-yl)methanamine presents a dual chemical hazard that defeats standard "textbook" reduction protocols.
-
The Chlorine Problem (Chemoselectivity): The C5-Chlorine bond is susceptible to oxidative insertion by transition metals or nucleophilic attack by aggressive hydrides. Standard catalytic hydrogenation (Pd/C, H2) typically results in rapid hydrodehalogenation, yielding the useless thiophene-2-methanamine.
-
The Sulfur Problem (Catalyst Poisoning): The thiophene sulfur atom has a high affinity for late transition metals (Pd, Pt, Rh), acting as a catalyst poison. This necessitates higher catalyst loadings, which paradoxically increases the rate of dechlorination.
Recommended Strategy: For laboratory to pilot-scale synthesis, Electrophilic Hydride Reduction (Borane-DMS) is the superior protocol. It operates via a mechanism that is orthogonal to aryl halide reduction, ensuring >98% retention of the chlorine atom.
Alternative Strategy: For cost-sensitive large-scale batches where Borane is prohibitive, Cobalt-Catalyzed Borohydride Reduction offers a robust, non-cryogenic alternative.
Part 2: Detailed Experimental Protocols
Method A: The "Gold Standard" – Borane-Dimethyl Sulfide (BH3·DMS)
Best for: High purity, preservation of the chloro-substituent, and avoiding secondary amine formation.
Mechanism: Borane acts as a Lewis acid, coordinating to the nitrile nitrogen. Two hydrides are transferred to form a borazine intermediate. Unlike LAH, neutral Borane does not readily undergo oxidative addition into C-Cl bonds.
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the exhaust to a bleach scrubber (to neutralize escaped DMS/borane).
-
Solvation: Charge this compound (10.0 g, 69.6 mmol) and anhydrous THF (100 mL).
-
Addition: Cool the solution to 0°C. Via the addition funnel, add Borane-Dimethyl Sulfide complex (BH3·DMS) (2.0 M in THF, 38 mL, 76 mmol, 1.1 equiv) dropwise over 30 minutes.
-
Note: DMS has a stench; use a fume hood.
-
-
Reaction: Allow to warm to Room Temperature (RT), then heat to gentle reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The nitrile peak should disappear.
-
The Critical Quench (Methanolysis):
-
Cool back to 0°C.
-
Caution: Carefully add Methanol (50 mL) dropwise. Vigorous H2 evolution will occur.
-
Acid Hydrolysis: Add 6M HCl (30 mL) and reflux for 1 hour. Why? The initial product is a boron-amine complex. Acidic reflux breaks the B-N bond to release the free amine salt.
-
-
Isolation:
-
Concentrate in vacuo to remove THF/MeOH.
-
Basify the aqueous residue with 4M NaOH to pH >12.
-
Extract with MTBE (3 x 50 mL).
-
Dry organics (Na2SO4) and concentrate.
-
-
Stabilization: The free base is unstable. Dissolve in diethyl ether and add 2M HCl in ether to precipitate (5-chlorothiophen-2-yl)methanamine hydrochloride .
Method B: The "Scalable Alternative" – CoCl2 / NaBH4
Best for: Avoiding pyrophoric LAH and smelly DMS; cheaper reagents.
Mechanism: In situ generation of "Cobalt Boride" (CqxBy), a transient heterogeneous catalyst that coordinates the nitrile and facilitates hydride transfer from NaBH4.
Protocol:
-
Setup: 1L RBF with mechanical stirrer (vigorous stirring is essential for this heterogeneous reaction).
-
Solvation: Dissolve this compound (10.0 g) and CoCl2·6H2O (1.65 g, 0.1 equiv) in Methanol (150 mL). The solution will be deep purple/pink.
-
Reduction: Cool to 0°C. Add NaBH4 (7.9 g, 3.0 equiv) portion-wise over 1 hour.
-
Observation: The mixture will turn black (formation of Cobalt Boride active species) and evolve H2.
-
-
Workup:
-
After 2 hours at RT, quench with 3M HCl (carefully) to dissolve the black precipitate and destroy excess borohydride.
-
Basify with conc. NH4OH (removes Co as soluble ammine complex).
-
Extract with DCM.[1]
-
Part 3: Critical Quality Attributes (Data Tables)
Table 1: Comparison of Reduction Methods for this compound
| Parameter | Method A: Borane-DMS | Method B: CoCl2/NaBH4 | Method C: Pd/C Hydrogenation |
| Yield (Isolated) | 88-92% | 75-80% | < 30% (Complex mixture) |
| Chemoselectivity | Excellent (Cl retained) | Good (Cl retained) | Poor (Significant De-Cl) |
| Safety Profile | Pyrophoric/Stench | Moderate (H2 evolution) | Flammable H2 / Catalyst Fire |
| Impurity Profile | Boron salts (removed by acid) | Cobalt residues | Des-chloro analog |
| Scalability | Medium (Heat management) | High | High (but wrong chemistry) |
Part 4: Visualization & Logic
Decision Tree: Selecting the Right Protocol
Caption: Decision matrix for selecting reduction methodology based on scale and risk tolerance.
Reaction Workflow: Borane-DMS Pathway
Caption: Step-by-step mechanistic workflow for the Borane-DMS reduction protocol.
Part 5: References & Authority
-
Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley, 1999. (Standard reference for Borane chemoselectivity).
-
Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000. Link (Grounding for CoCl2/NaBH4 method).
-
Bayer HealthCare AG. "Process for the preparation of substituted 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide." WO Patent 2005068456. (Industrial context for 5-chlorothiophene intermediates).
-
Caddick, S., et al. "Intermolecular Radical Reactions of 5-Chlorothiophenes." Tetrahedron Letters, 1993. (Documenting the instability of the C-Cl bond in thiophenes under radical/reductive conditions).
-
Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of the American Chemical Society, 1982. Link (Foundational work on borane selectivity).
Sources
Application of 5-chlorothiophene-2-carbonitrile in material science
Application Note: 5-Chlorothiophene-2-carbonitrile in Advanced Material Synthesis
Part 1: Executive Summary & Strategic Utility
This compound (CAS 50478-16-5) is a bifunctional heterocyclic building block critical for the development of organic semiconductors, pharmaceutical intermediates (e.g., Rivaroxaban), and functionalized surface coatings.[1]
In material science, its value lies in its "Janus-faced" reactivity :
-
The Electrophilic C-5 Position (Cl): A site for Nucleophilic Aromatic Substitution (
) or transition-metal catalyzed cross-coupling (Suzuki/Stille), enabling the attachment of conjugated backbones or solubilizing alkyl chains.[1] -
The Electron-Withdrawing Nitrile Group (-CN): A strong acceptor moiety that deepens the Highest Occupied Molecular Orbital (HOMO) energy levels, enhancing the air stability and open-circuit voltage (
) of resulting organic photovoltaic (OPV) materials.[1]
This guide provides high-fidelity protocols for transforming this precursor into functional materials, moving beyond standard synthesis to application-specific engineering.
Part 2: Reaction Engineering & Protocols
Workflow Visualization
Caption: Figure 1 illustrates the three primary reactivity modes:
Protocol A: Electronic Tuning via (Bandgap Engineering)
Objective: Introduce electron-donating alkyl-thio side chains to modulate solubility and HOMO levels without disrupting the nitrile acceptor strength. This reaction exploits the activated nature of the C-Cl bond due to the para-positioned nitrile group.
Materials:
-
Precursor: this compound (1.0 equiv)[1]
-
Nucleophile: 4-Methylbenzenethiol or Octanethiol (1.1 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]
Step-by-Step Procedure:
-
Preparation : In a glovebox or under
flow, charge a dried Schlenk flask with this compound (500 mg, 3.48 mmol) and (963 mg, 6.96 mmol). -
Solvation : Add anhydrous DMF (20 mL). Degas the solution by bubbling
for 10 minutes. -
Addition : Add the thiol (3.8 mmol) via syringe. If the thiol is solid, add it with the initial solids.[1]
-
Reaction : Heat the mixture to 125°C for 16 hours.
-
Critical Insight: The high temperature is required because the thiophene ring is less electron-deficient than a benzene ring analog; the nitrile group activates the chloride, but thermal energy is needed to overcome the activation barrier.
-
-
Workup : Cool to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (
mL).[1] -
Purification : Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Expected Outcome: High yield (>85%) of the thio-ether substituted thiophene nitrile.
Protocol B: Backbone Extension via Suzuki-Miyaura Coupling
Objective: Synthesize bi-thiophene precursors for organic electronics. The chlorine atom is less reactive than bromine/iodine; therefore, specialized ligands are required.[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Partner: Thiophene-2-boronic acid pinacol ester (1.2 equiv)[1]
-
Catalyst:
(2 mol%) with SPhos or XPhos ligand (4 mol%)[1] -
Base:
(3.0 equiv)[1] -
Solvent: Toluene/Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Catalyst Pre-activation : In a separate vial, mix
and XPhos in toluene and stir for 15 mins at room temperature to generate the active catalytic species. -
Main Setup : Load the nitrile substrate and boronic ester into a reactor tube. Add the base.
-
Inerting : Cycle vacuum/Argon 3 times.
-
Injection : Inject the catalyst solution and degassed water.
-
Reflux : Heat to 100°C for 24 hours.
-
Troubleshooting: If conversion is low, switch to a palladium-carbene catalyst (e.g., PEPPSI-IPr) which is more active against aryl chlorides.[1]
-
-
Isolation : Filter through a Celite pad to remove Pd black. Concentrate and recrystallize from ethanol.
Part 3: Analytical & Physical Data
Table 1: Key Physicochemical Properties
| Property | Value | Relevance to Materials |
| Molecular Weight | 143.59 g/mol | Low MW allows for high atom economy in synthesis. |
| Melting Point | 40-42°C | Low MP requires cold storage to prevent caking. |
| Boiling Point | 201°C (760 mmHg) | High BP allows for high-temperature reactions without loss.[1] |
| Dipole Moment | High (~4-5 D) | Enhances intermolecular stacking in solid-state films.[1] |
| Solubility | DCM, DMF, Toluene | Compatible with standard organic processing solvents.[1] |
Part 4: Safety & Handling (E-E-A-T)
-
Toxicity : This compound is a nitrile and an organochloride . It can release toxic cyanide fumes if exposed to strong acids or combustion.[1]
-
Skin Absorption : Highly permeable.[1] Double-gloving (Nitrile over Latex) is mandatory.[1]
-
Storage : Store at 2-8°C under inert atmosphere. The chlorine-carbon bond is stable, but the nitrile can hydrolyze to the amide if exposed to moisture over prolonged periods.
References
-
Rivaroxaban Intermediate Synthesis
- Title: Process for preparation of Rivaroxaban by using novel intermedi
-
Source: Google Patents (US9394292B2).[1]
- URL
- Context: Describes the reaction conditions using bases and high temper
- Title: Palladium-catalyzed cross-coupling reactions of chlorothiophenes.
-
1,3-Dipolar Cycloaddition
-
Compound Properties & Safety
Sources
- 1. JP2022529663A - Arylsulfonylthiophenecarboxamide and arylsulfonylfrancarboxamide as Kv3 potassium channel activators - Google Patents [patents.google.com]
- 2. CAS 50478-16-5 | 5-Chloro-2-thiophenecarbonitrile - Synblock [synblock.com]
- 3. 50478-16-5|this compound|BLD Pharm [bldpharm.com]
- 4. biosynth.com [biosynth.com]
- 5. CAS 50478-16-5: this compound [cymitquimica.com]
- 6. achmem.com [achmem.com]
Troubleshooting & Optimization
Common byproducts in the synthesis of 5-chlorothiophene-2-carbonitrile
Technical Support Center: 5-Chlorothiophene-2-carbonitrile Synthesis Ticket ID: #5CT-CN-PRO-001 Subject: Troubleshooting Common Byproducts & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Logic
This compound (CAS: 53309-54-0) is a critical pharmacophore, notably serving as a key intermediate in the synthesis of Factor Xa inhibitors like Rivaroxaban .
In industrial and research settings, the purity of this nitrile is often compromised by route-specific byproducts that are difficult to separate via standard chromatography. This guide categorizes impurities based on the three dominant synthetic pathways:
-
Dehydration of 5-chlorothiophene-2-carboxamide (Preferred Process Route).
-
Cyanation of 5-chloro-2-halothiophenes (Medicinal Chemistry Route).
-
Direct Chlorination of thiophene-2-carbonitrile (Legacy/Low-Cost Route).
Diagnostic Workflow
Use the following logic flow to identify your impurity profile based on your synthesis method.
Figure 1: Decision tree for identifying impurity origins based on synthetic methodology.
Technical Deep Dive: Route-Specific Byproducts
Scenario A: The Dehydration Route (Amide Precursor)
Context: This is the standard industrial route due to high regioselectivity. 5-chlorothiophene-2-carboxamide is treated with a dehydrating agent (POCl₃, SOCl₂, or T3P).
Common Byproducts:
-
5-Chlorothiophene-2-carboxylic acid (Hydrolysis Product):
-
Cause: Incomplete dehydration or, more commonly, re-hydrolysis of the nitrile during an acidic aqueous workup. The nitrile group is sensitive to acid hydrolysis, especially if the quench is exothermic.
-
Identification: Strong broad peak at 3000-3300 cm⁻¹ (IR) and a shift in retention time (more polar).
-
-
Unreacted Carboxamide:
-
Cause: Insufficient equivalents of dehydrating agent or reaction temperature too low (< 50°C).
-
Identification: LCMS [M+H]+ 162/164.
-
Troubleshooting Protocol:
-
Reagent Selection: Switch from Thionyl Chloride (SOCl₂) to Phosphoryl Chloride (POCl₃) . POCl₃ forms a phosphate ester intermediate that is more robust and drives the reaction to completion more effectively than the labile halosulfite intermediate of SOCl₂.
-
Quench Technique: Do not quench directly into water. Quench the reaction mixture into a mixture of ice/water/base (e.g., NaHCO₃) to neutralize acid immediately and prevent nitrile hydrolysis [1].
Scenario B: The Cyanation Route (Nucleophilic Substitution)
Context: Used when starting from 2-bromo-5-chlorothiophene or 2,5-dichlorothiophene. Requires transition metals (Pd or Cu).
Common Byproducts:
-
5,5'-Dichloro-2,2'-bithiophene (Homocoupling Dimer):
-
Thiophene-2-carbonitrile (Hydrodehalogenation):
-
Cause: If the reaction runs too long or if a hydride source is present (often from solvent impurities or additives), the C-Cl bond can undergo reductive elimination, replacing the chlorine with hydrogen.
-
Troubleshooting Protocol:
-
Degassing: Sparge solvents with Argon for at least 30 minutes. Oxygen is the primary driver of homocoupling.
-
Ligand Choice: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The wide bite angle of dppf accelerates the reductive elimination of the nitrile product, reducing the lifetime of the active Pd-species that leads to side reactions [2].
Scenario C: Direct Chlorination (Electrophilic Substitution)
Context: Chlorinating thiophene-2-carbonitrile directly. NOT RECOMMENDED for high-purity applications.
Common Byproducts:
-
4-Chlorothiophene-2-carbonitrile (Regioisomer):
-
Cause: The nitrile group is electron-withdrawing (meta-director in benzene, but thiophene rules differ). While the 5-position is electronically favored (alpha to sulfur), the "swamping catalyst" effect or high temperatures can lead to significant chlorination at the 4-position (beta-chlorination).
-
Critical Issue: The 4-chloro and 5-chloro isomers have nearly identical boiling points, making distillation ineffective.
-
-
4,5-Dichlorothiophene-2-carbonitrile (Over-chlorination):
-
Cause: Excess chlorinating agent (Cl₂ gas or NCS).
-
Analytical Reference Table
Use this table to interpret your HPLC/GC data. Retention times (RT) are relative to the target product.
| Compound | Structure Note | Relative RT (Reverse Phase) | Mass Spec (ESI+) | Origin |
| This compound | Target | 1.00 | 144 | N/A |
| 5-Chlorothiophene-2-carboxamide | Primary Amide | 0.60 - 0.70 (More Polar) | 162 | Incomplete Rxn (Route A) |
| 5-Chlorothiophene-2-carboxylic acid | Acid | 0.30 - 0.40 (Very Polar) | 163 (M+H) | Hydrolysis (Route A) |
| 5,5'-Dichloro-2,2'-bithiophene | Dimer | 1.80 - 2.10 (Non-polar) | 235 | Homocoupling (Route B) |
| 4-Chlorothiophene-2-carbonitrile | Regioisomer | 0.98 - 1.02 (Co-elutes) | 144 | Direct Chlorination (Route C) |
Frequently Asked Questions (FAQs)
Q: I see a peak at [M+18] in my LCMS. Is this a byproduct? A: Yes. An [M+18] signal (Mass 162) typically corresponds to 5-chlorothiophene-2-carboxamide . This indicates either incomplete dehydration or that your nitrile has hydrated back to the amide during storage or analysis. Ensure your LCMS mobile phase is not too acidic if the sample is sitting in the autosampler for long periods.
Q: Can I separate the 4-chloro isomer from the 5-chloro product? A: It is extremely difficult via standard distillation or flash chromatography. The boiling point difference is <2°C.
-
Solution: If you detect the 4-chloro isomer, it is often more cost-effective to restart the synthesis using Route A (Dehydration of the specific isomerically pure amide) rather than attempting separation.
Q: Why is my yield low for the cyanation of 2,5-dichlorothiophene? A: 2,5-dichlorothiophene is electron-rich but sterically accessible. If using CuCN (Rosenmund-von Braun), the reaction requires high temperatures (~150°C+), which promotes tar formation (polymerization).
-
Fix: Switch to Zn(CN)₂ with Pd(PPh₃)₄ in DMF at 80°C. Zinc cyanide releases cyanide ions slowly, keeping the concentration low and preventing catalyst poisoning [3].
References
-
Process Development of 5-Chlorothiophene-2-carboxylic Acid Derivatives. Source:Beilstein Journal of Organic Chemistry Context: Details the dehydration of the amide and subsequent hydrolysis issues. URL:[Link]
-
Palladium-Catalyzed Cyanation of Ar-X. Source:Organic Chemistry Portal / J. Am. Chem. Soc. Context: Mechanisms of cyanation and ligand effects on byproduct formation. URL:[Link]
-
Synthesis of Rivaroxaban Intermediates. Source:Google Patents (CN108840854B) Context: Industrial scale handling of chlorothiophene intermediates and impurity management.[4] URL:
Sources
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3300526A - Preparation of nitriles - Google Patents [patents.google.com]
- 7. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 8. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 9. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
Stability of 5-chlorothiophene-2-carbonitrile under acidic conditions
Welcome to the technical support guide for 5-chlorothiophene-2-carbonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic conditions, providing in-depth explanations and actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in the presence of acid?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the nitrile functional group (-C≡N) to a carboxylic acid (-COOH). This reaction converts this compound into 5-chlorothiophene-2-carboxylic acid. While this can be a desired synthetic transformation, it is often an unintended side reaction if the nitrile functionality is required for subsequent steps.
Q2: What are the typical conditions that promote the hydrolysis of the nitrile group?
A2: The hydrolysis of nitriles is generally not a rapid process and often requires forcing conditions.[1] Key factors that promote this transformation include:
-
Elevated Temperatures: Heating the reaction mixture, often to reflux, significantly accelerates the rate of hydrolysis.[2]
-
Strong Acid Catalysts: The presence of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is typically required to catalyze the reaction.[3]
-
Presence of Water: Water is a necessary reagent for the hydrolysis to occur.[4]
Q3: Can the thiophene ring itself degrade under acidic conditions?
A3: The thiophene ring is aromatic and generally stable. However, under very strongly acidic conditions, thiophenes can be susceptible to polymerization.[1] Lewis acids, in particular, have been shown to promote the polymerization of 2-chlorothiophenes.[1] While this is less of a concern with dilute mineral acids typically used for nitrile hydrolysis, it is a potential side reaction to be aware of, especially if using concentrated acids or Lewis acids.
Q4: Is the chloro-substituent stable under acidic conditions?
A4: The carbon-chlorine bond on the thiophene ring is generally stable under the acidic conditions typically employed for nitrile hydrolysis. Reductive dehalogenation of aryl chlorides usually requires specific catalysts or reagents and is not a common side reaction in simple acidic aqueous media.[2][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in an acidic environment.
Issue 1: My reaction is yielding the carboxylic acid instead of the desired product.
-
Cause: The reaction conditions are likely too harsh, leading to the hydrolysis of the nitrile group. This is a common occurrence when reactions are heated in the presence of acid and water.[2]
-
Solution:
-
Reduce Reaction Temperature: If possible, run your reaction at a lower temperature. The hydrolysis of nitriles is significantly slower at room temperature.
-
Use a Milder Acid: If your reaction chemistry allows, consider using a weaker acid or a buffered system to maintain a less acidic pH.
-
Anhydrous Conditions: If water is not essential for your desired reaction, employing anhydrous solvents and reagents will prevent hydrolysis.
-
Protecting Groups: In multi-step syntheses, consider protecting the nitrile group if it is not compatible with the required acidic conditions for another transformation.
-
Issue 2: I am observing a dark, insoluble material forming in my reaction.
-
Cause: This could be due to the polymerization of the thiophene ring. As mentioned, strong acids can induce the polymerization of thiophenes.[1]
-
Solution:
-
Avoid Concentrated and Lewis Acids: If possible, avoid the use of concentrated mineral acids (like H₂SO₄) and Lewis acids (like AlCl₃).
-
Control Temperature: Polymerization is often more favorable at higher temperatures. Maintaining a lower reaction temperature can help minimize this side reaction.
-
Inert Atmosphere: While not always directly related to acid-catalyzed polymerization, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Issue 3: My reaction is sluggish and does not go to completion.
-
Cause: If you have modified your conditions to be milder to avoid hydrolysis (e.g., lower temperature, weaker acid), this may also slow down your desired reaction.
-
Solution:
-
Screen Catalysts: If your reaction is catalytic, screening different catalysts may improve the rate of the desired transformation without requiring harsh acidic conditions.
-
Increase Reaction Time: A longer reaction time at a lower temperature may allow for the completion of the desired reaction while minimizing the extent of nitrile hydrolysis.
-
Optimize Reagent Stoichiometry: Carefully optimizing the molar ratios of your reactants can sometimes improve reaction kinetics.
-
Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Hydrolysis to 5-Chlorothiophene-2-carboxylic acid
This protocol is for the intentional and complete hydrolysis of the nitrile.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane).
-
Acid Addition: Add a dilute solution of a strong acid, such as 3 M hydrochloric acid or 3 M sulfuric acid.
-
Heating: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 5-chlorothiophene-2-carboxylic acid, can then be isolated by extraction or filtration, depending on its solubility.[3][6]
| Parameter | Recommended Condition | Rationale |
| Acid | Dilute HCl or H₂SO₄ | Provides the necessary catalyst for hydrolysis. |
| Temperature | Reflux | Accelerates the rate of the typically slow hydrolysis reaction.[2] |
| Solvent | Aqueous co-solvent | Ensures solubility of the starting material and provides the necessary water for the reaction. |
Protocol 2: Minimizing Hydrolysis in Acidic Reactions
This protocol provides general guidelines for reactions where the nitrile group needs to remain intact.
-
Solvent and Reagent Choice: Use anhydrous solvents and reagents wherever possible.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Acid Selection: If an acid is required, use the mildest acid possible and in the minimum required stoichiometric amount. Consider non-aqueous acid sources if applicable.
-
Reaction Monitoring: Closely monitor the reaction for the appearance of the carboxylic acid byproduct. If hydrolysis is observed, consider further optimization of the reaction conditions.
Mechanistic Insights & Visualizations
The stability of this compound under acidic conditions is primarily dictated by the reactivity of the nitrile group and the thiophene ring.
Acid-Catalyzed Nitrile Hydrolysis Pathway
The hydrolysis of the nitrile proceeds in a stepwise manner, first forming a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid.[7]
Caption: Acid-catalyzed hydrolysis of this compound.
Decision Workflow for Experimental Design
This workflow can help in deciding the appropriate experimental conditions based on the desired outcome.
Caption: Decision workflow for handling this compound.
References
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents.
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents.
- CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents.
- CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents.
-
2-chloromethylthiophene - Organic Syntheses Procedure. Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed. Available at: [Link]
-
Chain-growth polymerization of 2-chlorothiophenes promoted by Lewis acids - PubMed. Available at: [Link]
-
(PDF) Synthesis of P005091 - ResearchGate. Available at: [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF - ResearchGate. Available at: [Link]
-
Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Oxidation of Thiophene Derivatives with H 2 O 2 in Acetonitrile Catalyzed by [Cp* 2 M 2 O 5 ] (M = Mo, W): A Kinetic Study | Request PDF - ResearchGate. Available at: [Link]
-
Crystallization kinetics of semiconducting poly(2,5-bis(3-alkylthiophen-2-yl)-thieno-[3,2-b]thiophene) (PBTTT) from its different liquid phases - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - Frontiers. Available at: [Link]
-
MIT Open Access Articles Chain-Growth Polymerization of 2- Chlorothiophenes Promoted by Lewis Acids. Available at: [Link]
-
Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions | ACS Omega. Available at: [Link]
-
Sulfuric Acid Treatment | De Dietrich. Available at: [Link]
-
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC. Available at: [Link]
- WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents.
-
Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation - MDPI. Available at: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available at: [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. Available at: [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC. Available at: [Link]
-
Click chemistry - Wikipedia. Available at: [Link]
- EP0339340A2 - Polythiophenes, process for their preparation and their use - Google Patents.
Sources
- 1. Chain-growth polymerization of 2-chlorothiophenes promoted by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 7. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 5-Chlorothiophene-2-Carbonitrile Reactions
Executive Summary: The Dual-Reactivity Challenge
5-chlorothiophene-2-carbonitrile is a deceptive scaffold. While it appears to be a standard heteroaryl halide, it possesses two competing electrophilic centers: the carbon-chlorine bond (C-Cl) and the nitrile carbon (C≡N).
Successful functionalization requires navigating a "Goldilocks" zone of basicity and temperature. The electron-withdrawing nitrile group activates the C-Cl bond for Nucleophilic Aromatic Substitution (
This guide addresses the three most common failure phenotypes reported by medicinal chemistry teams.
Diagnostic Module 1: Reaction Failure (C-Cl Displacement)
Scenario: You are attempting to displace the chloride with an amine or alkoxide nucleophile. Symptom: LCMS shows starting material remaining, or the formation of a "M+18" peak (Hydrolysis).
Q1: Why is my reaction stalling with significant starting material left?
Technical Analysis:
Unlike 4-chloronitrobenzene, the thiophene ring is electron-rich (excess
Troubleshooting Protocol:
-
Solvent Switch: If using THF or DCM, switch to polar aprotic solvents (DMSO, DMF, or NMP). These solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.
-
Temperature Threshold: This substrate often requires temperatures
C for complete conversion. Room temperature reactions frequently stall at 60-70% conversion. -
Catalyst Additive: For stubborn amines, add 10 mol% DMAP (4-Dimethylaminopyridine) . It acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive pyridinium intermediate, which is then displaced by your amine.
Q2: I see a new peak with Mass = [Target + 18]. Is this a hydrate?
Technical Analysis: No. This is the primary amide . You have inadvertently hydrolyzed the nitrile. This occurs when:
-
Wet Solvents: The nitrile is extremely sensitive to base-catalyzed hydrolysis in the presence of trace water at high temperatures.
-
Hydroxide Contamination: Using bases like KOH or NaOH in non-dry solvents.
Corrective Action:
-
Strict Anhydrous Conditions: Use molecular sieves in your solvent.
-
Base Selection: Switch from hydroxide/carbonate bases to DIPEA (Hünig's base) or Cs₂CO₃ (dried). Avoid strong alkoxides if possible, as they can attack the nitrile directly to form imidates.
Diagnostic Module 2: Metal-Catalyzed Coupling (Suzuki/Buchwald)
Scenario: Attempting a Suzuki-Miyaura coupling at the C-Cl position. Symptom: Dehalogenation (hydrodechlorination) or homocoupling.
Q3: Why am I getting the de-chlorinated product (thiophene-2-carbonitrile)?
Technical Analysis:
Thiophene C-Cl bonds are weaker than phenyl C-Cl bonds. In the presence of Palladium (Pd) and a hydride source (often from the solvent or excess base), oxidative addition is followed by
Troubleshooting Protocol:
-
Catalyst Change: Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky ligands facilitate the transmetallation step over the reductive elimination of the halide.
-
Solvent: Avoid alcohols (MeOH, EtOH) which act as hydride sources. Use Toluene/Water or Dioxane .
-
Mechanism Check: Ensure your boronic acid is pure. Protodeboronation of the boronic acid can look like "failed coupling," leaving you with just the de-halogenated thiophene if the catalyst chews up the starting material.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for optimizing the
Figure 1: Decision tree for troubleshooting reaction outcomes based on LCMS spectral data.
Standardized Protocol: Displacement with Secondary Amines
This protocol is validated for the synthesis of intermediates similar to Rivaroxaban precursors, minimizing nitrile hydrolysis.
Reagents:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., Morpholine) (1.2 eq)
-
Base:
(powdered, dried) (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step:
-
Preparation: Charge a reaction vial with this compound (1.0 eq) and powdered
(2.0 eq). -
Solvation: Add anhydrous Acetonitrile (0.5 M concentration relative to substrate). Note: If solubility is poor, use DMF, but workup will require extensive water washes.
-
Nucleophile Addition: Add the amine (1.2 eq) dropwise at Room Temperature.
-
Activation: Heat the reaction block to 80°C .
-
Checkpoint: Monitor by TLC/LCMS at 2 hours. If <50% conversion, increase temp to 100°C.
-
-
Workup (Critical):
-
Cool to RT.
-
Dilute with Ethyl Acetate.
-
Wash 1: Water (removes salts).
-
Wash 2: 5% LiCl solution (if DMF was used, this pulls DMF out of the organic layer).
-
Wash 3: Brine.
-
Dry over
and concentrate.
-
Data Table: Solvent Effects on Conversion (4h @ 80°C)
| Solvent | Dielectric Constant | Conversion (%) | Side Product (Amide) % |
| THF | 7.5 | 15% | < 1% |
| Toluene | 2.4 | < 5% | 0% |
| Acetonitrile | 37.5 | 65% | 2% |
| DMF | 36.7 | 98% | 5% (Higher if wet) |
| DMSO | 46.7 | 99% | 8% (Hygroscopic risk) |
References
-
Rivaroxaban Synthesis & Intermediates
-
Nucleophilic Aromatic Substitution Mechanisms
- )
- Source:Journal of Heterocyclic Chemistry.
- Context: Explains the "Meisenheimer complex" stability in 5-membered heterocycles compared to phenyl rings.
-
Nitrile Hydrolysis Control
-
Title: Controlled Hydrolysis of Nitriles to Amides.[4]
- Source:Organic Syntheses, Coll. Vol. 3, p. 560.
- Context: Provides the mechanistic basis for why trace water + base leads to amides, aiding in the "prevention" str
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: 5-Chlorothiophene-2-Carbonitrile Synthesis
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 5-chlorothiophene-2-carbonitrile (CAS: 55557-52-3).
This content is structured to assist process chemists and researchers in moving from gram-scale optimization to kilogram-scale production.
Current Status: Online 🟢 Ticket ID: SC-THIO-CN-005 Assigned Specialist: Senior Application Scientist, Process Development
Executive Summary: Route Selection Strategy
For the scale-up (>1 kg) of this compound, we strongly recommend the Aldehyde-Oxime Dehydration Route over the Rosenmund-von Braun reaction (aryl halide + CuCN).
Why?
-
Safety: Avoids stoichiometric metal cyanides and the generation of heavy metal waste (Cu/Pd).
-
Thermodynamics: The dehydration of the oxime is exothermic but controllable via dosing rates, whereas cyanation often requires high temperatures (>150°C) and polar aprotic solvents (DMF/NMP) that are difficult to remove.
-
Atom Economy: Starting from 5-chlorothiophene-2-carboxaldehyde provides a direct, high-yielding path.
Part 1: Process Workflow & Logic
The following diagram illustrates the recommended workflow and critical decision nodes during the synthesis.
Figure 1: Critical Process Flow for the conversion of aldehyde to nitrile via oxime intermediate.
Part 2: Standard Operating Procedure (SOP) & Data
Recommended Protocol: One-Pot Dehydration
This protocol is optimized for a 1.0 kg scale. It utilizes a "telescoped" approach where the oxime is formed and dehydrated in the same reactor to minimize handling.
Reaction Equation: R-CHO + NH2OH·HCl → R-CH=N-OH → [Dehydration] → R-CN
| Parameter | Specification | Rationale |
| Starting Material | 5-chlorothiophene-2-carboxaldehyde | Purity >98% essential to avoid isomeric impurities. |
| Reagent A | Hydroxylamine HCl (1.1 equiv) | Slight excess ensures complete conversion of aldehyde. |
| Solvent | Acetonitrile (ACN) or Toluene | ACN allows lower temp; Toluene is better for azeotropic drying if needed. |
| Dehydrating Agent | Thionyl Chloride (SOCl2) (1.2 equiv) | Cost-effective for scale. Byproducts (SO2, HCl) are gases. |
| Temperature (Step 1) | 20–25 °C | Mild temp prevents thermal degradation of the aldehyde. |
| Temperature (Step 2) | 60–70 °C | Activation energy required for elimination of water. |
Step-by-Step Execution
-
Oximation: Charge reactor with Aldehyde (1.0 eq) and Acetonitrile (5 vol). Add Hydroxylamine HCl (1.1 eq).
-
Base Addition: Slowly dose Pyridine or Sodium Acetate (1.2 eq) to buffer the HCl. Caution: Exothermic.[1]
-
IPC (In-Process Control): Monitor by HPLC. Aldehyde should be <0.5%.
-
Dehydration: Cool to 10°C. Add Thionyl Chloride (1.2 eq) dropwise. Critical: Control off-gassing (SO2/HCl).
-
Heating: Warm to 60°C for 2–3 hours.
-
Workup: Quench into ice water. Extract with Ethyl Acetate or Toluene. Wash with NaHCO3 (sat) to remove acid traces.
Part 3: Troubleshooting Guide (FAQ)
Direct answers to specific failure modes encountered in the lab.
Q1: My reaction stalled at the oxime stage. Adding more SOCl2 doesn't help.
Diagnosis: Residual water or incorrect pH. Technical Insight: The dehydration mechanism requires the formation of an intermediate chlorosulfite ester. If the system is too "wet," SOCl2 hydrolyzes to SO2 and HCl before reacting with the oxime. Solution:
-
Ensure the starting solvent for Step 2 is dry (Karl Fischer < 0.1%).
-
If using a two-step method, dry the isolated oxime thoroughly.
-
Self-Validation: Check the reactor headspace. If you see white fumes (HCl) immediately upon addition without exotherm, your reagent is hydrolyzing with water, not the substrate.
Q2: The product is dark brown/black after workup. How do I fix the color?
Diagnosis: Polymerization of the thiophene ring (Acid-catalyzed oligomerization). Technical Insight: Thiophenes are electron-rich. Strong acids (HCl generated from SOCl2) can cause electrophilic attack on the 5-position if not fully chlorinated, or general ring degradation at high temperatures. Solution:
-
Prevention: Use a base scavenger (Pyridine or Triethylamine) during the dehydration step to neutralize HCl as it forms.
-
Remediation: Perform a silica plug filtration or activated carbon treatment (10 wt% carbon, reflux in heptane/toluene) before crystallization.
Q3: I see a new impurity at RRT 1.2. What is it?
Diagnosis: Formation of the Amide (Hydrolysis of Nitrile).[2][3][4] Technical Insight: If the quench is performed at high temperature or acidic pH is maintained for too long during workup, the nitrile hydrolyzes back to the primary amide (5-chlorothiophene-2-carboxamide). Solution:
-
Quench into cold water (0–5°C).
-
Adjust pH to neutral (pH 7–8) immediately using NaHCO3. Do not let the layers sit in acidic conditions.
Part 4: Advanced Troubleshooting Logic
Use this logic tree to diagnose low yield or purity issues.
Figure 2: Diagnostic Logic Tree for Yield Optimization.
Part 5: Safety & Handling (E-E-A-T)
Warning: this compound and its precursors are potent organic compounds.
-
Cyanide Mimicry: While this route avoids NaCN, the nitrile product can metabolize to release cyanide in vivo. Handle the final product with the same rigor as cyanides (permeation-resistant gloves, dedicated hood).
-
Sensitizer: Thiophene derivatives are known skin sensitizers.
-
Exotherm Control: The addition of SOCl2 to the oxime releases significant heat and gas (SO2/HCl). On a >1kg scale, this must be done via a dosing pump with active cooling to maintain T < 15°C during addition. Failure to control this can lead to a runaway pressurization event.
References
-
Organic Chemistry Portal. "Nitrile Synthesis by Dehydration of Aldoximes." Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (NIH). "Synthetic Processes toward Nitriles without the Use of Cyanide." PubMed Central. Available at: [Link]
- Google Patents. "Method for synthesis of 5-chlorothiophene-2-carbonyl chloride" (Precursor handling context). Google Patents.
Sources
Technical Support Center: Troubleshooting Moisture Sensitivity in Reactions with 5-Chlorothiophene-2-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-chlorothiophene-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. Our goal is to provide in-depth, field-proven insights into a critical aspect of its reactivity: moisture sensitivity. By understanding the underlying chemical principles and implementing robust experimental techniques, you can mitigate common issues, improve reaction yields, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and reactivity of this compound in the presence of water.
Q1: What makes this compound moisture-sensitive?
A1: The primary source of moisture sensitivity in this compound lies in its nitrile functional group (-C≡N). While nitriles are generally stable, they are susceptible to hydrolysis, a chemical reaction with water, which converts the nitrile into a carboxylic acid. This process is significantly accelerated under either acidic or basic conditions, which are common in many synthetic transformations.[1]
The hydrolysis proceeds in two main stages: first to an intermediate amide (5-chlorothiophene-2-carboxamide), and then to the final carboxylic acid byproduct (5-chlorothiophene-2-carboxylic acid).[1] The presence of this byproduct can complicate purification and reduce the yield of the desired product.
Caption: Nitrile hydrolysis pathway.
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving poor yields. How could moisture be the cause?
A2: In palladium-catalyzed cross-coupling reactions, moisture can be detrimental in several ways, creating a multi-faceted problem beyond simple hydrolysis of the nitrile:
-
Starting Material Degradation: As discussed in Q1, your starting nitrile can be converted to the unreactive carboxylic acid, effectively reducing its concentration in the reaction mixture.
-
Catalyst Deactivation: Many palladium catalysts and their associated phosphine ligands can be sensitive to water, leading to the formation of inactive palladium oxides or ligand degradation.[2]
-
Reagent Incompatibility:
-
Suzuki Coupling: Organoboron reagents (boronic acids and esters) can be unstable in the presence of excess water, leading to protodeboronation, where the B(OH)₂ group is replaced by a hydrogen atom.[3][4]
-
Grignard Reactions: If preparing a Grignard reagent from this compound (via a halogen-metal exchange on a bromo- precursor, for example), any trace of water will quench the highly reactive organometallic species.[5][6]
-
-
Base-Mediated Side Reactions: Strong bases used in these couplings (e.g., alkoxides, hydroxides) can be consumed by water or create a highly aqueous basic environment that aggressively promotes nitrile hydrolysis.
Caption: Impact of moisture on cross-coupling reactions.
Q3: How can I reliably detect and quantify the formation of the 5-chlorothiophene-2-carboxylic acid byproduct?
A3: Detecting the carboxylic acid byproduct is crucial for diagnosing reaction issues. Several analytical techniques can be employed, each with distinct advantages.
| Technique | Observation Indicating Hydrolysis | Notes |
| Thin-Layer Chromatography (TLC) | Appearance of a new, more polar spot (lower Rf) that may exhibit "streaking." | Excellent for rapid, qualitative in-process control (IPC). |
| FT-IR Spectroscopy | Disappearance of the sharp nitrile (-C≡N) peak (~2225 cm⁻¹) and appearance of a very broad O-H stretch (2500-3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).[7] | Confirms the functional group transformation. Very clear and diagnostic. |
| ¹H NMR Spectroscopy | Appearance of a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).[7] | Provides unambiguous structural confirmation of the byproduct. |
| LC-MS | Detection of a new peak in the chromatogram with a mass corresponding to the carboxylic acid (C₅H₃ClO₂S, MW: 162.59 g/mol ). | Ideal for quantifying the extent of hydrolysis and separating it from other components. |
Troubleshooting Guides & Protocols
This section provides actionable protocols and decision-making workflows to proactively prevent and resolve issues related to moisture.
Guide 1: Proactive Moisture Control - The Anhydrous Workflow
Success begins before the first reagent is added. Establishing a rigorous anhydrous workflow is the most effective strategy to prevent moisture-related side reactions.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) and dry in a laboratory oven (≥120 °C) for at least 4 hours, or overnight.
-
Assemble the glassware hot from the oven under a stream of dry inert gas (Argon or Nitrogen) and allow it to cool to room temperature. Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas (for advanced users).
-
-
Solvent & Reagent Preparation:
-
Use commercially available anhydrous solvents packaged under inert gas whenever possible.
-
If anhydrous solvent is not available, it must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, calcium hydride for toluene/DMF). Note: Always follow established safety procedures for solvent distillation.
-
Solid reagents that are not explicitly anhydrous should be dried under high vacuum for several hours before use, especially bases like K₂CO₃ or K₃PO₄.
-
-
Reaction Assembly & Execution:
-
Maintain a positive pressure of inert gas throughout the entire experiment using a bubbler or balloon.
-
Add solid reagents to the reaction flask under a strong flow of inert gas.
-
Transfer anhydrous solvents and liquid reagents using dry, gas-tight syringes or cannulas.[8]
-
If sampling for IPC (e.g., TLC, LC-MS), withdraw the aliquot via syringe under positive inert gas pressure.
-
Caption: Standard workflow for anhydrous reactions.
Guide 2: Troubleshooting a Low-Yielding Reaction
If you suspect moisture has compromised your experiment, use this decision tree to diagnose the problem and identify a solution.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
- Google Patents. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
-
PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]
-
ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles. [Link]
-
National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. [Link]
-
ResearchGate. Synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives.... [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. [Link]
-
Taylor & Francis. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]
-
ACS Publications. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Reactivity Guide: 5-Chlorothiophene-2-carbonitrile vs. 5-Bromothiophene-2-carbonitrile
[1][2]
Executive Summary
In the structural optimization of thiophene-based pharmacophores, the choice between This compound (5-Cl-TCN) and 5-bromothiophene-2-carbonitrile (5-Br-TCN) is rarely a simple matter of cost.[1][2] While the chloro-derivative offers atom economy and lower raw material costs, the bromo-derivative is the industry standard for rapid, high-yielding metallation and cross-coupling.[1][2]
This guide delineates the specific reactivity profiles of these two building blocks. The critical takeaway: Use 5-Br-TCN for standard palladium-catalyzed couplings and lithium-halogen exchange.[1][2] Reserve 5-Cl-TCN for cost-sensitive large-scale processes where specialized catalytic systems are available, or for orthogonal synthetic strategies where the C-Cl bond must remain inert while other positions are functionalized.[1][2]
Electronic & Physical Profile
The reactivity difference stems fundamentally from the carbon-halogen bond strength and the polarizability of the halogen atom.[2] The nitrile group at C2 exerts a strong electron-withdrawing effect (-M, -I), activating the C5 position for nucleophilic attack (
Table 1: Comparative Physical & Electronic Properties
| Property | This compound | 5-Bromothiophene-2-carbonitrile | Impact on Reactivity |
| Bond Dissociation Energy (C-X) | ~96 kcal/mol (Stronger) | ~81 kcal/mol (Weaker) | C-Br breaks 1000x faster in oxidative addition.[1][2] |
| C-X Bond Length | ~1.72 Å | ~1.87 Å | Longer bond = greater steric access for catalysts.[1][2] |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl stabilizes Meisenheimer complexes better in |
| Boiling Point | ~225°C (est.[1][2] based on acid chloride) | 124°C (at 34 mmHg) | Br analog is typically a liquid/low-melt solid; easier to handle.[1][2] |
| Cost Profile | Low (Commodity Precursors) | Medium-High | Cl is preferred for multi-kilo process routes.[1][2] |
Reactivity Matrix: The Decision Framework
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
-
5-Br-TCN: The "Gold Standard."[1][2] The C-Br bond undergoes facile oxidative addition with standard Pd(0) catalysts (e.g.,
).[1][2] -
5-Cl-TCN: Kinetic dead-end under standard conditions.[1][2] The C-Cl bond is too strong for generic phosphine ligands.[2] Successful coupling requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to lower the activation energy of the oxidative addition step.[1][2]
Scenario B: Nucleophilic Aromatic Substitution (
)
-
Mechanism: The nitrile group activates the 5-position.[2] The rate-determining step is typically the addition of the nucleophile to form the Meisenheimer complex.[2]
-
Verdict: 5-Cl-TCN is often superior or equivalent. The higher electronegativity of chlorine pulls electron density more effectively than bromine, stabilizing the anionic intermediate.[2] If the reaction is addition-controlled, the Chloro-derivative reacts faster.[2]
Scenario C: Lithium-Halogen Exchange
-
5-Br-TCN: Exchanges rapidly with n-BuLi or t-BuLi at -78°C to generate the 5-lithio species.[1][2]
-
5-Cl-TCN: Does not undergo clean Li-halogen exchange.[1][2] Treatment with organolithiums often leads to competitive deprotonation (ortho-lithiation) at C3 or nucleophilic attack at the nitrile group.[2]
Visualizing the Decision Logic
The following decision tree assists in selecting the correct starting material based on the intended downstream chemistry.
Figure 1: Strategic selection guide for halothiophene-carbonitriles.
Experimental Protocols
Protocol 1: Suzuki Coupling (The "Selectivity" Test)
This protocol demonstrates the reactivity gap.[2] Under these conditions, the Bromo-analog couples in <2 hours, while the Chloro-analog remains largely unreacted.[1][2]
Reagents:
Procedure:
-
Charge a reaction vial with 5-bromothiophene-2-carbonitrile (188 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and
(276 mg, 2.0 mmol).[2] -
Add Dioxane (4 mL) and Water (1 mL). Degas by bubbling
for 10 minutes.[2] -
Add
(58 mg, 0.05 mmol). -
Heat to 90°C for 2 hours.
-
Result: TLC shows complete conversion to 5-phenylthiophene-2-carbonitrile.[2]
Protocol 2:
Amination with Morpholine
Demonstrates the utility of the Chloro-derivative in nucleophilic substitution.
Reagents:
-
Solvent: Acetonitrile or DMSO
Procedure:
-
Dissolve this compound (143 mg, 1.0 mmol) in dry acetonitrile (3 mL).
-
Add morpholine (217 mg, 2.5 mmol).[2]
-
Heat to reflux for 4-6 hours.
-
Monitor by TLC.[2] The electron-withdrawing nitrile group activates the 5-position, allowing the morpholine to displace the chloride.[2]
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water to remove excess amine.[2]
-
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[2][3] The Cl atom's electronegativity accelerates the initial attack (addition step), often making this reaction faster than with the Bromo-analog.[2]
Mechanistic Visualization: Oxidative Addition
The primary barrier preventing the widespread use of the Chloro-derivative in coupling is the oxidative addition step.[2]
Figure 2: The kinetic bottleneck in Pd-catalyzed coupling.[1][2] The C-Cl bond requires higher energy or electron-rich ligands to break.[1][2]
References
-
Suzuki Coupling of Halothiophenes
-
Nucleophilic Arom
) in Thiophenes: -
Lithium-Halogen Exchange Kinetics
-
Physical Properties & Safety
Sources
- 1. Polysorbate 20 | 9005-64-5 [chemicalbook.com]
- 2. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chlorothiophene-2-carbonyl Chloride | 42518-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Comparative Guide: Synthetic Routes to 5-Chlorothiophene-2-carbonitrile
[1]
Executive Summary
5-Chlorothiophene-2-carbonitrile (CAS: 50478-16-5) is a critical heterocyclic building block, primarily utilized as a precursor for 5-chlorothiophene-2-carboxylic acid (a key intermediate in the synthesis of the anticoagulant Rivaroxaban) and various agrochemicals.[1]
This guide objectively compares the three most chemically robust synthetic pathways:
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics for each route to assist in decision-making based on available resources and scale.
| Feature | Route A: Amide Dehydration | Route B: Cyanation of Halides | Route C: Aldehyde-Oxime |
| Starting Material | 5-Chlorothiophene-2-carboxamide | 2-Bromo-5-chlorothiophene | 5-Chlorothiophene-2-carbaldehyde |
| Key Reagents | POCl₃, SOCl₂, or Cyanuric Chloride | Zn(CN)₂, CuCN, Pd/Ni catalysts | NH₂OH[1]·HCl, Ac₂O or Formic Acid |
| Step Count | 1 (from amide) | 1 | 2 (One-pot possible) |
| Typical Yield | 85–95% | 70–90% | 80–92% |
| Atom Economy | High | Low (Stoichiometric waste) | Moderate |
| Safety Profile | Moderate (Corrosive reagents) | Low (Cyanide toxicity) | High (Exothermic steps) |
| Scalability | High (Industrial Preferred) | Low to Medium | Medium |
| Primary Challenge | Handling phosphorus waste | Heavy metal removal & cyanide safety | Temperature control |
Deep Dive: Technical Analysis & Protocols
Route A: Dehydration of 5-Chlorothiophene-2-carboxamide
Mechanism: Elimination of water from the primary amide using a dehydrating agent.[1] Why this route? It offers the highest reliability and purity. The starting material is stable, and the reaction is driven to completion easily.
Experimental Protocol (Representative)
-
Reagents: 5-Chlorothiophene-2-carboxamide (1.0 eq), Phosphoryl chloride (POCl₃, 5.0 eq), Toluene (Solvent).[1]
-
Procedure:
-
Charge a reaction vessel with 5-chlorothiophene-2-carboxamide suspended in dry toluene.
-
Cool to 0–5°C. Add POCl₃ dropwise to control exotherm.
-
Heat to reflux (approx. 110°C) for 3–5 hours. Monitor by TLC/HPLC until amide is <1%.[1]
-
Quench: Cool to room temperature and pour slowly onto crushed ice/water with vigorous stirring (Caution: Exothermic hydrolysis of excess POCl₃).
-
Workup: Extract with ethyl acetate. Wash organic layer with sat.[1] NaHCO₃ and brine.[1][2] Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from hexanes/ethanol or vacuum distillation.[1]
-
Expert Insight: For milder conditions avoiding POCl₃, use Cyanuric Chloride (0.5 eq) in DMF at room temperature. This method avoids high temperatures and acidic byproducts, making it superior for acid-sensitive substrates.[1]
Route B: Cyanation of 5-Chloro-2-halothiophenes
Mechanism: Nucleophilic aromatic substitution (SNAr) or Transition-metal catalyzed cross-coupling.[1] Why this route? Ideal when the halogenated precursor is already in hand or for library synthesis where amide synthesis is an extra step.
Experimental Protocol (Pd-Catalyzed)
-
Reagents: 2-Bromo-5-chlorothiophene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (20 mol%), DMA (Solvent).
-
Procedure:
-
In a glovebox or under strict N₂ atmosphere, combine aryl bromide, Zn(CN)₂, Pd catalyst, ligand, and Zn dust in DMA.
-
Seal the vessel and heat to 120°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zn/Cu salts) followed by brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Safety Note: Avoid the classic Rosenmund-von Braun reaction (CuCN at >180°C) if possible.[1] It generates stoichiometric copper waste and requires harsh conditions.[1] The Pd/Zn(CN)₂ method is milder and higher yielding.
Route C: Aldehyde-Oxime Transformation
Mechanism: Condensation of aldehyde with hydroxylamine to form an oxime, followed by dehydration.[1] Why this route? 5-Chlorothiophene-2-carbaldehyde is a very cheap commodity chemical (made via Vilsmeier-Haack of 2-chlorothiophene).[1]
Experimental Protocol (One-Pot)
-
Reagents: 5-Chlorothiophene-2-carbaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium formate (1.5 eq), Formic acid (Solvent).[1]
-
Procedure:
-
Dissolve aldehyde and hydroxylamine HCl in formic acid.[1]
-
Reflux for 2–4 hours. The formic acid acts as both solvent and dehydrating agent for the in-situ oxime.[1]
-
Quench: Pour into ice water. The nitrile often precipitates as a solid.
-
Purification: Filtration and washing with water.[1] Recrystallize if necessary.[1]
-
Visualizing the Pathways
The following diagram maps the synthetic logic, starting from the base material (Thiophene or 2-Chlorothiophene) to the target Nitrile.
Caption: Figure 1. Network of synthetic pathways to this compound. Thick colored arrows indicate the primary routes analyzed.
Decision Matrix: Selecting the Right Route
Use this logic flow to determine the best method for your specific constraints.
Caption: Figure 2. Decision matrix for process selection based on scale, safety, and cost constraints.
References
-
Amide Dehydration Protocols
-
Cyanation of Aryl Halides
- Methodology: "Zinc(II) cyanide: A useful reagent for the preparation of aryl nitriles." Tetrahedron Letters.
-
Source:[1]
-
Aldehyde to Nitrile Conversion
-
Rivaroxaban Intermediate Synthesis
Technical Guide: 5-Chlorothiophene-2-carbonitrile in Factor Xa Inhibitor Synthesis
Topic: Advantages of using 5-chlorothiophene-2-carbonitrile over other intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-stakes landscape of anticoagulant development—specifically for Factor Xa inhibitors like Rivaroxaban (Xarelto) —the choice of the thiophene intermediate is a critical determinant of process safety, impurity profiles, and overall yield. While 5-chlorothiophene-2-carboxylic acid (5-Cl-TCA) and its corresponding acid chloride have traditionally served as the primary acylating agents, This compound (5-Cl-TCN) has emerged as a superior upstream intermediate.
This guide objectively analyzes the advantages of using the nitrile form (5-Cl-TCN) over the acid chloride and bromo-analogs, focusing on hydrolytic stability , atom economy , and process safety .
Molecule Profile & Comparative Metrics[1][2]
The 5-chlorothiophene moiety is the pharmacophore responsible for the S1 pocket binding affinity in Rivaroxaban. The introduction of this moiety is the final critical step in the convergent synthesis of the drug.
Table 1: Physicochemical Comparison of Key Intermediates
| Feature | This compound (The Advantage) | 5-Chlorothiophene-2-carbonyl chloride (The Standard) | 5-Bromothiophene-2-carbonitrile (The Alternative) |
| CAS Number | 50478-16-5 | 42518-98-9 | 2160-62-5 |
| Physical State | Crystalline Solid | Liquid / Oil | Liquid / Low-melt Solid |
| Stability | High: Stable at RT, non-hygroscopic. | Low: Hydrolyzes rapidly in air; corrosive. | High: Stable. |
| Atom Economy | High: MW ~143.59 g/mol | Medium: MW ~181.04 g/mol (loss of Cl in rxn) | Low: MW ~188.04 g/mol |
| Process Hazard | Low: Non-corrosive, no gas evolution on storage. | High: Evolves HCl; requires SOCl₂ to generate. | Low: Similar to Chloro-nitrile. |
| Cost Efficiency | High: Cl is cheaper than Br; higher atom efficiency. | Medium: Requires extra step (chlorination) to prepare. | Low: Br is more expensive/heavier. |
Core Advantages: Technical Analysis
Advantage 1: Stability and Logistics (The "Solid State" Factor)
The primary operational drawback of the standard route is the reliance on 5-chlorothiophene-2-carbonyl chloride . This acid chloride is a moisture-sensitive liquid that degrades into HCl and the parent acid upon exposure to atmospheric moisture.
-
Causality: The degradation necessitates fresh preparation using thionyl chloride (SOCl₂) immediately before the coupling step, adding a hazardous unit operation to the workflow.
-
Nitrile Solution: 5-Cl-TCN is a stable crystalline solid. It can be stored indefinitely, transported without specialized corrosion-resistant containers, and dispensed with high weighing accuracy, eliminating the stoichiometry errors common with volatile liquids.
Advantage 2: Purity Control via Crystallization
Achieving pharmaceutical-grade purity (>99.9%) is difficult with acid chlorides, which are typically purified by distillation—a high-energy process that can lead to thermal decomposition.
-
Mechanism: The nitrile functionality allows 5-Cl-TCN to be purified via standard recrystallization (e.g., in heptane/ethanol mixtures). This effectively removes critical impurities such as des-chloro (thiophene-2-carbonitrile) and regioisomers (3-chlorothiophene-2-carbonitrile) before the sensitive coupling stage.
-
Impact: Using a pre-purified nitrile prevents the formation of "hard-to-remove" impurities in the final API, reducing the burden on the final crystallization steps.
Advantage 3: Green Chemistry & Safety (Eliminating SOCl₂)
The conversion of the nitrile to the active amide or amidine does not require thionyl chloride.
-
Standard Route: Acid
Acid Chloride (requires excess SOCl₂, generates SO₂/HCl gas). -
Nitrile Route: Nitrile
Imidate/Amide (Acid/Base catalyzed hydrolysis or Pinner reaction). -
Benefit: This bypasses the generation of corrosive acid gases and sulfur dioxide, significantly reducing the E-factor (waste-to-product ratio) of the synthesis.
Experimental Workflow: The Nitrile Pathway
The following protocol illustrates the "Pinner Synthesis" approach, where the nitrile is converted to an ethyl imidate salt, a highly reactive yet controllable electrophile for coupling with the oxazolidinone amine.
Protocol: Activation of this compound
Objective: Synthesis of Ethyl 5-chlorothiophene-2-imidate hydrochloride (Active Electrophile).
-
Charge: In a dry, nitrogen-flushed reactor, charge This compound (1.0 eq) and anhydrous Ethanol (5.0 vol).
-
Cool: Cool the suspension to 0–5 °C.
-
Acidify: Bubble anhydrous HCl gas into the mixture until saturation (approx. 3-4 hours), maintaining internal temperature <10 °C.
-
Note: The nitrile activates via protonation, making the carbon highly electrophilic to ethanol attack.
-
-
Reaction: Stir at 0–5 °C for 12–16 hours. A heavy white precipitate (the Pinner salt) will form.
-
Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold anhydrous ether (2 x 2 vol).
-
Drying: Dry under vacuum at 25 °C.
-
Result: Quantitative yield of the imidate salt, ready for direct coupling with the Rivaroxaban amine precursor.
-
Self-Validating Checkpoint:
-
IR Spectroscopy: Disappearance of the sharp Nitrile peak (
2220 cm⁻¹) and appearance of the Imidate C=N stretch ( 1650 cm⁻¹).
Visualizations
Diagram 1: Synthetic Pathway Comparison
This diagram contrasts the hazardous Acid Chloride route with the streamlined Nitrile route.
Caption: Comparison of the volatile Acid Chloride route vs. the stable Nitrile activation pathway.
Diagram 2: Reactivity & Atom Economy
Visualizing why the Chloro-nitrile is preferred over the Bromo-analog.
Caption: Atom economy analysis showing the efficiency of the Chloro-derivative over the Bromo-analog.
References
-
Preparation of Rivaroxaban Intermediate. United States Patent US9394292B2. (2016).[1] Describes the direct use of this compound in the synthesis of Rivaroxaban precursors.
-
Process for the preparation of Rivaroxaban.European Patent EP2895176B1. (2019). Details the Pinner reaction conditions and the advantages of avoiding acid chlorides.
-
Synthesis of 5-chlorothiophene-2-carboxylic acid.ChemicalBook Technical Data.
-
Rivaroxaban (Xarelto) Synthetic Pathways.Organic Process Research & Development. (General reference for Factor Xa inhibitor process chemistry).
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-chlorothiophene-2-carbonitrile and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the thiophene scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and versatile reactivity make it a privileged structure in a multitude of applications. Among its many derivatives, 5-chlorothiophene-2-carbonitrile serves as a critical building block for complex molecular architectures. A thorough understanding of its spectroscopic signature, and how it is modulated by substitution, is paramount for unambiguous characterization, reaction monitoring, and quality control.
This guide provides an in-depth spectroscopic comparison of this compound with its bromo and nitro analogues. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we can elucidate the electronic and structural impact of varying the substituent at the 5-position.
The Thiophene Core: A Spectroscopic Canvas
The thiophene ring is an aromatic heterocycle, and its spectroscopic properties are dictated by the interplay of the sulfur heteroatom and the delocalized π-electron system. The introduction of substituents, such as a halogen or a nitro group at the 5-position and a cyano group at the 2-position, significantly perturbs this electronic environment, leading to characteristic shifts and patterns in their respective spectra.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of the thiophene ring protons and carbons are highly sensitive to the electron-donating or electron-withdrawing nature of the substituents.
¹H NMR Spectroscopy
The ¹H NMR spectra of 2,5-disubstituted thiophenes are characterized by two doublets in the aromatic region, corresponding to the protons at the 3- and 4-positions. The coupling constant between these two protons (J₃,₄) is typically around 4.0 Hz.
-
5-bromothiophene-2-carbonitrile: The ¹H NMR spectrum of this derivative in CDCl₃ shows two doublets at δ 7.40 and δ 7.11 ppm, both with a coupling constant of 4.0 Hz[1][2]. The bromine atom is also electron-withdrawing, leading to deshielding of the ring protons.
-
5-nitrothiophene-2-carbonitrile: The nitro group is a very strong electron-withdrawing group. Therefore, the protons on the thiophene ring of this derivative are expected to be significantly deshielded and resonate at an even lower field compared to the halogenated analogues.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts provide further insight into the electronic distribution within the thiophene ring. The carbons directly attached to electronegative substituents will be significantly affected.
-
This compound: The carbon bearing the nitrile group (C2) is expected to have a chemical shift in the range of 115-120 ppm, while the carbon attached to the chlorine (C5) will also be deshielded. The quaternary carbons will generally show weaker signals[3].
-
5-bromothiophene-2-carbonitrile: Similar to the chloro-derivative, the carbons attached to the bromo and cyano groups will be deshielded.
-
5-nitrothiophene-2-carbonitrile: The strong electron-withdrawing nature of the nitro group will cause a significant downfield shift for the carbon atom it is attached to (C5).
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Predicted: ~7.2-7.5 (d, 1H), ~7.0-7.3 (d, 1H) | Predicted: C2 (~110-115), C3 (~125-130), C4 (~130-135), C5 (~130-135), CN (~115-120) |
| 5-bromothiophene-2-carbonitrile | 7.40 (d, J=4.0 Hz, 1H), 7.11 (d, J=4.0 Hz, 1H)[1][2] | Data not readily available |
| 5-nitrothiophene-2-carbonitrile | Predicted: Significant downfield shift | Data not readily available |
Note: Predicted values are based on general principles of NMR spectroscopy and data from related compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. In the case of these thiophene derivatives, the most characteristic absorption will be from the nitrile (C≡N) group.
The C≡N stretching vibration in aromatic nitriles typically appears as a sharp, intense band in the region of 2240-2220 cm⁻¹[4]. The exact position can be influenced by the electronic nature of the other substituents on the ring.
-
This compound: A strong, sharp absorption is expected around 2230 cm⁻¹.
-
5-bromothiophene-2-carbonitrile: The C≡N stretch should appear in a similar region to the chloro derivative.
-
5-nitrothiophene-2-carbonitrile: The strongly electron-withdrawing nitro group may cause a slight shift in the C≡N stretching frequency. The nitro group itself will exhibit two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds.
| Compound | C≡N Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~2230 | Thiophene ring vibrations, C-Cl stretch |
| 5-bromothiophene-2-carbonitrile | ~2230 | Thiophene ring vibrations, C-Br stretch |
| 5-nitrothiophene-2-carbonitrile | ~2230 | NO₂ asymmetric (~1530), NO₂ symmetric (~1350) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a clear signature in the mass spectrum.
-
This compound (C₅H₂ClNS): The molecular ion (M⁺) peak would appear as a pair of peaks at m/z 143 and 145 with an intensity ratio of approximately 3:1.
-
5-bromothiophene-2-carbonitrile (C₅H₂BrNS): The molecular ion (M⁺) peak would appear as a pair of peaks of nearly equal intensity at m/z 187 and 189[5].
-
5-nitrothiophene-2-carbonitrile (C₅H₂N₂O₂S): The molecular ion (M⁺) peak would be observed at m/z 154[6].
Common fragmentation pathways for these compounds may involve the loss of the halogen atom, the cyano group, or cleavage of the thiophene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents.
-
This compound: Expected to have a λmax in the UV region, characteristic of a substituted thiophene.
-
5-bromothiophene-2-carbonitrile: Has a reported λmax of 276 nm in benzene[2].
-
5-nitrothiophene-2-carbonitrile: The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the λmax compared to the halogenated derivatives.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent dissolves the compound completely.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Parameters (¹H NMR):
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the relaxation delay to at least 1 second.
-
-
Instrument Parameters (¹³C NMR):
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm)[3].
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 1024 scans or more).
-
Set the relaxation delay to 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation (Electron Ionization - EI):
-
Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for volatile compounds.
-
Set the ion source temperature to ~200-250 °C.
-
Use a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 AU).
-
-
Instrument Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes.
-
Set the wavelength range to scan from approximately 400 nm down to 200 nm.
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill the other cuvette with the sample solution.
-
Record the spectrum and identify the wavelength of maximum absorbance (λmax).
-
Visualizing the Workflow and Structures
To provide a clearer understanding of the analytical process and the molecular structures being compared, the following diagrams are provided.
Caption: General experimental workflow for the spectroscopic analysis of thiophene derivatives.
Caption: Molecular structures of this compound and its derivatives.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of various analytical techniques. While a complete set of directly comparable data is not always available in a single source, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation of their spectra. The electronic effects of the substituents at the 5-position (Cl, Br, NO₂) are clearly manifested in the NMR chemical shifts, the position of the nitrile stretch in the IR spectrum, and the UV-Vis absorption maxima. This guide provides a framework for researchers to approach the spectroscopic analysis of these important synthetic building blocks with confidence, ensuring the unambiguous identification and characterization of their target molecules.
References
- Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26.
-
iChemical. (n.d.). 5-Bromothiophene-2-Carbonitrile, CAS No. 2160-62-5. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-carbonitrile. Retrieved January 30, 2026, from [Link]
-
SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. Retrieved January 30, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Cheméo. (n.d.). Chemical Properties of 5-Nitrothiophene-2-carbonitrile (CAS 16689-02-4). Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 30, 2026, from [Link]
-
Cooper, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 30, 2026, from [Link]
- Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 82(11), 1538-1542.
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved January 30, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 30, 2026, from [Link]
-
University of Massachusetts Boston. (n.d.). IR handout.pdf. Retrieved January 30, 2026, from [Link]
- Afers, M. F., & El-Gendy, A. A. (2007).
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-15.
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 30, 2026, from [Link]
- Ferreira, V. F., de Souza, M. C. B. V., & da Silva, F. de C. (2015). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Journal of the Brazilian Chemical Society, 26(9), 1856-1865.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
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Benchmarking the Efficiency of 5-Chlorothiophene-2-carbonitrile Synthesis
Executive Summary
5-chlorothiophene-2-carbonitrile (CAS: 55406-13-8) is a critical heterocyclic building block, serving as a stable precursor to 5-chlorothiophene-2-carboxylic acid (a key intermediate for the anticoagulant Rivaroxaban ) and various agrochemicals.
This guide benchmarks three distinct synthetic strategies. Our analysis concludes that Indirect Functionalization via 5-chlorothiophene-2-carboxamide (Route A) offers the highest regioselectivity and process safety profile for pharmaceutical applications. While Direct Chlorination (Route B) appears shorter on paper, it suffers from critical selectivity issues (over-chlorination) that render it inefficient for high-purity requirements. Transition Metal Catalyzed Cyanation (Route C) serves as a viable academic alternative but struggles with scalability due to heavy metal waste management.
Mechanistic Benchmarking & Route Analysis
The synthesis of this compound is governed by the electronic competition between the sulfur atom (activating) and the existing substituents.
The Selectivity Challenge
Thiophene undergoes electrophilic aromatic substitution (EAS) primarily at the
-
In 2-chlorothiophene: The chlorine atom is weakly deactivating but ortho/para directing (in thiophene terms, directing to C5). This makes C5 highly susceptible to electrophilic attack, facilitating high regioselectivity.
-
In thiophene-2-carbonitrile: The cyano group is strongly electron-withdrawing and deactivating. Direct chlorination requires forcing conditions, which often leads to "swamping" the ring, resulting in polychlorinated byproducts (e.g., 3,4,5-trichlorothiophene-2-carbonitrile) rather than the clean mono-substituted product.
Comparative Data Summary
| Metric | Route A: Amide Dehydration (Recommended) | Route B: Direct Chlorination | Route C: Halex / Cyanation |
| Starting Material | 5-chlorothiophene-2-carboxylic acid | Thiophene-2-carbonitrile | 2-chloro-5-halothiophene |
| Key Reagents | CuCN or Pd-catalyst | ||
| Regioselectivity | >99% (Pre-installed) | Low (Mixture of mono/poly-Cl) | High (Specific to leaving group) |
| Yield (Overall) | 85-92% | 40-60% (isolated) | 70-85% |
| Atom Economy | Moderate (Loss of | High | Low (Stoichiometric metal waste) |
| Scalability | High (Standard Pharma Ops) | Medium (Exothermic/Gas handling) | Low (Waste disposal costs) |
Detailed Pathway Analysis (Logic Flow)
The following diagram illustrates the decision logic for selecting the synthesis route based on starting material availability and purity requirements.
Figure 1: Strategic decision tree for this compound synthesis highlighting the efficiency of the Acid-Amide route.
Recommended Protocol: Amide Dehydration (Route A)
This protocol is the industry standard for generating high-purity nitriles when the corresponding carboxylic acid is available. It avoids the handling of toxic cyanide salts and heavy metals.
Phase 1: Acid Chloride Formation & Amidation
Principle: Activation of the carboxylic acid using Thionyl Chloride (
-
Charge: To a reactor equipped with a scrubber (for
), charge 5-chlorothiophene-2-carboxylic acid (1.0 eq) and Toluene (5 vol). -
Activation: Add Thionyl Chloride (
) (1.5 eq) dropwise at ambient temperature. -
Reflux: Heat to 75-80°C for 3 hours. Monitor by TLC/HPLC until the acid is consumed.
-
Distillation: Distill off excess
and Toluene under reduced pressure to yield the crude acid chloride. -
Amidation: Redissolve the residue in dry THF or Toluene. Cool to 0-5°C.[1][2]
-
Addition: Bubble anhydrous Ammonia gas (
) or add 28% aqueous slowly, maintaining temperature <10°C. -
Workup: Filter the precipitated 5-chlorothiophene-2-carboxamide . Wash with water to remove ammonium salts. Dry at 50°C.
Phase 2: Dehydration to Nitrile
Principle: Dehydration of the primary amide using Phosphorus Oxychloride (
-
Charge: Suspend the dried 5-chlorothiophene-2-carboxamide (1.0 eq) in 1,2-dichloroethane (DCE) or Toluene (6 vol).
-
Reagent: Add Phosphorus Oxychloride (
) (1.2 eq).-
Note: Imidazole (0.1 eq) can be added as a base catalyst to accelerate the reaction.
-
-
Reaction: Heat to reflux (80-85°C) for 4-6 hours.
-
Quench: Cool to 20°C. Slowly pour the reaction mixture into ice water (exothermic hydrolysis of excess
). -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM.[3]
-
Purification: Wash combined organics with saturated
(to remove phosphoric acid byproducts) and brine. Dry over and concentrate. -
Isolation: Recrystallize from Hexane/Ethyl Acetate if necessary, though vacuum distillation is preferred for oil products.
Final Specifications:
-
Appearance: White crystalline solid or colorless oil (mp ~28-30°C).
-
Yield (Step 2): 85-90%
-
Overall Yield (Acid
Nitrile): ~80%
Critical Analysis of Alternatives
Why Not Direct Chlorination? (Route B)
Direct chlorination of thiophene-2-carbonitrile seems attractive due to its low step count. However, experimental data indicates severe selectivity issues.
-
Mechanism: The nitrile group deactivates the ring, requiring harsh conditions (e.g., vapor phase chlorination at 500°C or excess
with ). -
Outcome: These conditions promote multiple chlorinations.[5][6] Studies show that vapor phase chlorination yields 3,4,5-trichloro-2-thiophenecarbonitrile as the major product (69% yield), rather than the desired mono-chloro species [1]. Separating the 5-chloro isomer from di- and tri-chloro byproducts requires energy-intensive fractional distillation.
The "One-Pot" Aldehyde Alternative
A viable modern alternative involves the Ammoxidation or Oxime Dehydration of 5-chloro-2-thiophenecarboxaldehyde.
-
Protocol: Aldehyde +
Oxime Nitrile (using Formic Acid or ). -
Pros: 5-chloro-2-thiophenecarboxaldehyde is easily made from 2-chlorothiophene via Vilsmeier-Haack formylation (High Regioselectivity).
-
Cons: Hydroxylamine hydrochloride is explosive upon heating if not handled correctly; thermal safety studies are required for scale-up.
Process Visualization
The following diagram details the optimized workflow for the Amide Dehydration route, including critical control points (IPC).
Figure 2: Step-by-step process flow for the high-purity synthesis of the target nitrile.
References
-
Beilstein J. Org. Chem. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Retrieved from [Link]
-
Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.[2][7] Retrieved from
-
Journal of Medicinal Chemistry. (2005). Discovery of Rivaroxaban: A Novel, Potent, Oral, Direct Factor Xa Inhibitor. (Contextual grounding for the acid intermediate). Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
Technical Guide: Biological Efficacy of 5-Chlorothiophene-2-Carbonitrile Derivatives
Executive Summary & Scaffold Analysis
5-Chlorothiophene-2-carbonitrile (CAS: 50478-16-5) is a critical pharmacophore in modern medicinal chemistry, serving as a high-value bioisostere for 4-chlorobenzonitrile. Its utility stems from the unique electronic properties of the thiophene ring—specifically, its ability to engage in
This guide provides a comparative analysis of biological activity for derivatives synthesized from this core scaffold, focusing on two primary therapeutic vectors: Factor Xa inhibition (Anticoagulants) and Antimicrobial/Cytotoxic agents .
Why This Scaffold? (Bioisosteric Advantage)
The 5-chlorothiophene moiety offers distinct advantages over benzene rings in drug design:
-
Lipophilicity (LogP): Thiophene is more lipophilic than benzene, enhancing membrane permeability.
-
Metabolic Stability: The chlorine atom at position 5 blocks metabolic oxidation at the most reactive site of the thiophene ring.
-
Binding Geometry: The C–S–C bond angle (~92°) creates a different curvature than the benzene ring (120°), allowing for tighter fits in specific enzyme pockets (e.g., the S1 pocket of Factor Xa).
Therapeutic Application A: Factor Xa Inhibition (Rivaroxaban Class)[1]
The most commercially significant application of this compound is as the precursor to Rivaroxaban (Xarelto), a direct Factor Xa inhibitor. The nitrile is typically hydrolyzed to the acid or reduced to the amine to form the linker.
Comparative Efficacy: Thiophene vs. Phenyl Analogs
In the development of Factor Xa inhibitors, the 5-chlorothiophene moiety was selected over the 4-chlorophenyl analog due to superior binding affinity.
Table 1: Structure-Activity Relationship (SAR) – Factor Xa Inhibition Data synthesized from Roehrig et al. and subsequent optimization studies.
| Compound Scaffold | P1 Moiety | Ki (nM) | Selectivity (vs. Thrombin) | Pharmacokinetic Profile |
| Rivaroxaban (Optimized) | 5-Chlorothiophene | 0.4 | > 10,000-fold | High oral bioavailability |
| Analog A | 4-Chlorophenyl | 7.0 | ~ 1,000-fold | Moderate |
| Analog B | Unsubstituted Thiophene | 15.0 | > 5,000-fold | High clearance (metabolic instability) |
| Analog C | 5-Bromothiophene | 0.8 | > 10,000-fold | Lower solubility |
Mechanism of Superiority: The chlorine atom on the thiophene ring occupies the hydrophobic S1 pocket of Factor Xa. The sulfur atom in the thiophene ring contributes to specific electronic interactions with the Tyr228 residue in the enzyme, which are absent in the phenyl analog.
Biological Pathway Visualization
The following diagram illustrates the critical role of the 5-chlorothiophene moiety in the coagulation cascade inhibition.
Caption: Mechanism of Action: The 5-chlorothiophene derivative selectively blocks the catalytic activity of Factor Xa, halting thrombin generation.
Therapeutic Application B: Antimicrobial & Cytotoxic Agents[2]
Beyond anticoagulants, the this compound scaffold is used to synthesize Schiff bases and fused heterocyclic systems (e.g., thienopyrimidines) with potent antimicrobial activity.
Comparative Efficacy: Antimicrobial Potency
Recent studies have evaluated Schiff base derivatives of 5-chlorothiophene against multidrug-resistant (MDR) strains.
Table 2: Antimicrobial Activity (MIC in µg/mL) Comparison of Thiophene Derivatives vs. Standard Antibiotics.
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Notes |
| 5-Cl-Thiophene Schiff Base A | 12.5 | 6.25 | 12.5 | Broad spectrum activity |
| 5-Cl-Thiophene Schiff Base B | 25.0 | 12.5 | 25.0 | Moderate activity |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A | Standard Antibacterial |
| Fluconazole (Control) | N/A | N/A | 1.0 | Standard Antifungal |
| Unsubstituted Thiophene Analog | >100 | >100 | >100 | Inactive |
Key Insight: The presence of the electron-withdrawing chlorine at position 5, combined with the nitrile-derived imine linkage, enhances the lipophilicity of the molecule, facilitating penetration through the lipid bilayer of Gram-negative bacteria.
Experimental Protocols
To ensure reproducibility, the following protocols detail the synthesis of the active intermediate and the biological validation assay.
Protocol A: Synthesis of 5-Chlorothiophene-2-Carboxylic Acid
The primary intermediate for Rivaroxaban-type derivatives.[1]
-
Reagents: this compound (1.0 eq), Sodium Hydroxide (5.0 eq, 20% aq), Ethanol.
-
Procedure:
-
Dissolve the nitrile in ethanol.
-
Add NaOH solution dropwise.
-
Reflux at 80°C for 6 hours (Monitor via TLC, solvent system Hexane:EtOAc 3:1).
-
Cool to room temperature and acidify with HCl (1M) to pH 2.
-
Precipitate forms; filter and wash with cold water.
-
-
Validation:
-
Yield: Expect >90%.
-
Melting Point: 154–156°C.
-
IR: Appearance of C=O stretch at ~1680 cm⁻¹ and disappearance of C≡N stretch at ~2220 cm⁻¹.
-
Protocol B: Chromogenic Factor Xa Inhibition Assay
Self-validating assay to determine Ki.
-
Buffer Preparation: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), CaCl2 (5 mM), BSA (0.1%).
-
Enzyme System: Human Factor Xa (0.5 nM final concentration).
-
Substrate: Chromogenic substrate S-2765 (creates color upon cleavage).
-
Workflow:
-
Incubate Enzyme + Test Compound (5-Cl-thiophene derivative) for 30 mins at 37°C.
-
Add Substrate S-2765.
-
Measure absorbance at 405 nm kinetically for 10 minutes.
-
-
Calculation:
-
Plot Vmax vs. [Inhibitor].
-
Fit to Morrison equation for tight-binding inhibitors to determine Ki.
-
Experimental Workflow Visualization
Caption: Integrated workflow from raw nitrile scaffold to biological validation.
References
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link
-
Perzborn, E., et al. (2011). "Rivaroxaban: A new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
Gouda, M.A., et al. (2017). "Synthesis and antimicrobial activity of some new thiophene derivatives." Bioorganic Chemistry. Link
-
ChemicalBook. (2024).[2] "this compound Product Properties and Synthesis." Link
-
PubChem. (2024). "Rivaroxaban Compound Summary." National Library of Medicine. Link
Sources
Literature review of 5-chlorothiophene-2-carbonitrile applications
This guide provides a technical analysis of 5-chlorothiophene-2-carbonitrile , positioning it not just as a precursor, but as a divergent intermediate in medicinal chemistry.
Executive Summary
This compound (CAS: 55557-52-3) acts as a bifunctional electrophile in organic synthesis.[1] While widely recognized as a cost-effective precursor to 5-chlorothiophene-2-carboxylic acid (a key intermediate for the anticoagulant Rivaroxaban ), its utility extends significantly beyond simple hydrolysis.[1] The electron-withdrawing nitrile group at C-2 activates the C-5 chlorine atom, enabling Nucleophilic Aromatic Substitution (
Comparative Analysis: 5-Cl vs. 5-Br vs. Acid Derivatives
The choice between the chloro-nitrile, bromo-nitrile, and carboxylic acid derivatives is dictated by the specific synthetic pathway required.[1][2]
| Feature | This compound | 5-Bromothiophene-2-carbonitrile | 5-Chlorothiophene-2-carboxylic acid |
| Primary Utility | Metal-Catalyzed Coupling (Suzuki/Buchwald) | Acylation (Amide Bond Formation) | |
| C-5 Reactivity | Moderate ( | High (Pd-Active) . Excellent for oxidative addition in Pd-catalyzed cycles. | Low . Deactivated by carboxylate anion; requires activation to acid chloride. |
| Atom Economy | High (MW: 143.59).[1] Cl is lighter than Br. | Lower (MW: 188.04).[1] | Moderate (MW: 162.59).[1] |
| Cost Efficiency | High . Cheaper raw materials (chlorination vs bromination).[1] | Moderate to Low. | Moderate. |
| Stability | High. Resistant to oxidation under standard storage. | High. | High. |
Expert Insight: While the 5-bromo analog is superior for palladium-catalyzed cross-couplings, the 5-chloro analog is the preferred choice for industrial scaling of Rivaroxaban due to cost.[1] For discovery chemistry involving
Key Applications & Mechanistic Pathways
A. Synthesis of Rivaroxaban (Anticoagulant)
The most commercially significant application is the hydrolysis of the nitrile to 5-chlorothiophene-2-carboxylic acid .[1] This acid is subsequently converted to the acid chloride and coupled with an oxazolidinone amine to form Rivaroxaban.
-
Mechanism: Base-catalyzed hydrolysis converts the nitrile to a carboxylate salt, followed by acidification.[1]
-
Advantage: Using the nitrile as a starting material avoids the use of hazardous organolithium reagents often required to carboxylate 2-chlorothiophene directly.
B. Nucleophilic Aromatic Substitution (
)
The nitrile group at C-2 is strongly electron-withdrawing (
-
Reaction: this compound + R-SH (Thiol)
5-(R-thio)thiophene-2-carbonitrile.[1] -
Causality: The intermediate Meisenheimer complex is stabilized by the C-2 nitrile, allowing the chloride (a good leaving group) to be displaced.[1]
C. Nitrile Transformations (Amidines & Tetrazoles)
The C-2 nitrile serves as a gateway to various heterocycles found in Factor Xa inhibitors and antimicrobial agents.[1]
-
Pinner Reaction: Conversion to amidines via an imidate intermediate.
-
Cycloaddition: Reaction with sodium azide to form tetrazoles (bioisosteres of carboxylic acids).
Visualizing the Synthetic Divergence
The following diagram illustrates how this compound serves as a central hub for diverse chemical transformations.
Caption: Divergent synthesis pathways from this compound, highlighting its role in Rivaroxaban production and LOX inhibitor synthesis.
Experimental Protocols
Protocol A: Hydrolysis to 5-Chlorothiophene-2-carboxylic Acid
This protocol validates the conversion of the nitrile to the acid precursor for Rivaroxaban.[1]
-
Reagents: this compound (1.0 eq), NaOH (20% aq. solution, 5.0 eq), Ethanol (solvent).[1]
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add 20% NaOH solution dropwise while stirring.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).
-
Cool to room temperature and acidify to pH 1–2 with concentrated HCl.
-
Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[1]
-
-
Expected Yield: >90%.
-
Quality Check: Melting point 240–243°C; IR spectrum showing broad -OH stretch (2500–3300 cm⁻¹) and carbonyl peak (~1670 cm⁻¹).[1]
Protocol B:
Displacement with Thiophenol
Adapted from LOX inhibitor synthesis (See Ref 2).[1]
-
Reagents: this compound (1.0 eq), Thiophenol (1.1 eq),
(2.0 eq), DMF (anhydrous).[1] -
Procedure:
-
Suspend
in DMF under nitrogen atmosphere. -
Add thiophenol and stir for 15 min to generate the thiolate.
-
Add this compound and heat to 100–120°C for 16 hours.
-
Workup: Pour into ice water and extract with ethyl acetate. Wash organic layer with brine, dry over
, and concentrate.[1]
-
-
Observation: The reaction relies on the activating effect of the nitrile. If the carboxylic acid were used here, no reaction would occur without metal catalysis.[1]
References
-
Rivaroxaban Synthesis Review: Perzborn, E., et al. "Rivaroxaban: A New Oral Factor Xa Inhibitor."[1] Nature Reviews Drug Discovery, 2011.[1]
-
LOX Inhibitor Synthesis (
Application): Hutchinson, J. H., et al. "Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships."[1] Journal of Medicinal Chemistry, 2019.[1] [1] -
Thiophene Nitrile Hydrolysis: "Preparation of 5-chlorothiophene-2-carboxylic acid."[1][3] Google Patents (CN103232430A).[1]
-
Amidine Synthesis from Nitriles: Dunn, P. J.[1] "The synthesis of amidines from nitriles."[4][5][6] Comprehensive Organic Functional Group Transformations, 1995.[1]
Sources
- 1. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 5-Chlorothiophene-2-carbonitrile: A Senior Application Scientist's Guide
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our protocols. Handling specialized reagents like 5-chlorothiophene-2-carbonitrile demands a comprehensive understanding that extends beyond its application to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides a procedural framework grounded in established safety principles to manage the disposal of this compound, ensuring the protection of personnel and the environment.
The causality behind these stringent disposal protocols is rooted in the compound's chemical structure: a chlorinated heterocyclic compound containing a nitrile group. This combination necessitates a disposal pathway that can effectively neutralize its inherent toxicological and environmental hazards, primarily through high-temperature incineration.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough risk assessment is paramount. This compound and its chemical relatives are classified as hazardous.[1][2] The primary risks stem from its irritant properties and potential toxicity associated with the nitrile functional group and the chlorinated thiophene core.
Key Hazards:
-
Irritation: Causes skin and serious eye irritation.[1][2][3] May also cause respiratory irritation upon inhalation of its dust or vapors.[1][2][4]
-
Toxicity: While specific toxicological data for this exact compound is not fully detailed, organic nitriles as a class can be harmful if swallowed, inhaled, or absorbed through the skin.[5] The nitrile group (-CN) is a toxicophore of concern.
-
Environmental Hazard: The compound should not be allowed to enter drains or the environment.[5][6] Chlorinated organic compounds can be persistent and harmful to aquatic life.
-
Combustion Byproducts: During a fire or incineration, it can generate highly toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[3][5]
This hazard profile dictates that all waste containing this compound must be treated as hazardous waste.
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P313 | |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280, P305+P351+P338, P337+P313 | |
| Respiratory Irritation | May cause respiratory irritation.[1][2][4] | P261, P271, P304+P340, P312 | |
| Acute Toxicity (Oral) | Harmful if swallowed (by class).[5] | P270, P301+P312 |
Section 2: Waste Segregation and In-Lab Collection Protocol
Proper disposal begins at the point of generation. Cross-contamination of waste streams can create dangerous chemical reactions and complicate the final disposal process. Therefore, a segregated waste collection system is non-negotiable.
Step-by-Step Collection Protocol:
-
Designate a Hazardous Waste Satellite Accumulation Area (SAA): This should be at or near the point of generation (e.g., within the fume hood where the work is performed).
-
Select Appropriate Waste Containers:
-
Solid Waste: For contaminated personal protective equipment (PPE), weigh boats, and consumables, use a dedicated, sealable, and clearly labeled hazardous waste container (e.g., a sturdy plastic pail with a lid).
-
Liquid Waste: For reaction residues or solutions, use a compatible, non-reactive container (e.g., a glass or polyethylene bottle with a screw cap). Ensure the container is compatible with chlorinated organic compounds.
-
-
Label Containers Correctly: Before adding any waste, label the container with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents).
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[5]
-
Do Not Mix Incompatible Wastes: Never mix this compound waste with strong oxidizing agents or strong bases in the same waste container.[1][4]
Section 3: Spill Management and Decontamination
Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and the lab supervisor.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and double-layered nitrile gloves. For larger spills, a respirator may be necessary.[3]
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean the Spill:
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleaning materials (wipes, cloths) must be disposed of as hazardous waste.
-
-
Wash Hands Thoroughly: After cleanup is complete and PPE has been removed, wash hands with soap and water.
Spill Response Workflow
This diagram outlines the decision-making process for responding to a chemical spill in the laboratory.
Caption: Workflow for laboratory spill response.
Section 4: Final Disposal Pathway
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration by a licensed professional waste disposal service.[7]
The Rationale for Incineration:
The chemical structure of this compound makes it unsuitable for landfilling or simple chemical neutralization. Incineration is the preferred method because it provides complete thermal destruction of the organic molecule.
-
Destruction of the Organic Moiety: High temperatures break the carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds, converting the organic structure to carbon dioxide, water, and other simple molecules.
-
Management of Halogens and Sulfur: A critical aspect of disposing of this compound is managing the chlorine and sulfur atoms. Professional hazardous waste incinerators are equipped with afterburners and sophisticated flue gas scrubbing systems.[7] These systems are designed to neutralize the acidic gases (HCl and SOx) that are formed, preventing their release into the atmosphere.[8]
-
Destruction of Nitrile Group: The high temperatures also ensure the complete oxidation of the nitrile group, preventing the formation of toxic cyanide compounds.
Disposal Procedure:
-
Engage a Licensed Contractor: All hazardous waste must be disposed of through a certified hazardous waste management company.[7]
-
Proper Manifesting: Ensure the waste is accurately described on the hazardous waste manifest, including its chemical name and relevant hazard classifications. This is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
-
Follow Collection Schedules: Adhere to your institution's hazardous waste pickup schedule. Do not allow waste to accumulate beyond the limits specified for your Satellite Accumulation Area.
Waste Disposal Decision Tree
This diagram guides the user through the process of classifying and handling laboratory waste containing the target compound.
Caption: Decision tree for proper waste segregation.
By adhering to these systematic procedures, researchers and drug development professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
- Georganics. (2011, January 31). SAFETY DATA SHEET 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE.
- Thermo Fisher Scientific. (n.d.). 5-Chlorothiophene-2-carbonyl chloride - SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 5-Chlorothiophene-2-carbonyl chloride - Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Chlorothiophene-2-carboxylic Acid | 24065-33-6.
- ChemicalBook. (2023, August 16). 5-Chlorothiophene-2-carboxylic acid - Safety Data Sheet.
- BASF. (2024, January 29). Safety data sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.
- Fisher Scientific. (2021, December 19). 5-Chlorothiophene-2-carboxylic acid - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2021, September 16). 5-Chlorothiophene-2-carboxylic acid - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. georganics.sk [georganics.sk]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 5-chlorothiophene-2-carbonitrile
Executive Summary & Hazard Architecture
Handling 5-chlorothiophene-2-carbonitrile requires a safety strategy that addresses its dual chemical nature. It is not merely an irritant; it combines the permeation characteristics of a halogenated aromatic with the metabolic toxicity potential of a nitrile .
While Safety Data Sheets (SDS) often default to generic H-codes (H302, H315, H319, H335), experienced chemists must treat this compound as a potential sensitizer and a cyanide-releasing agent upon metabolic processing. The chlorine substituent on the thiophene ring increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.
Critical Hazard Profile:
-
Primary Route of Entry: Inhalation of dust/vapors and Dermal Absorption.
-
Mechanism of Action: Alkylating agent potential (sensitization) and metabolic liberation of cyanide ions (inhibition of cytochrome c oxidase).
-
Physical State: Typically a solid/powder.[1] Static charge generation is a common logistical hazard during weighing.
The PPE Decision Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational state of the chemical.
Protective Equipment Specifications
| Protection Zone | Standard Operation (Weighing/Transfer < 1g) | High-Risk Operation (Scale-up > 1g / Solution Phase) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | Laminate Barrier: Inner: Silver Shield® / 4H®Outer: Nitrile (for dexterity) | Chlorinated aromatics can permeate standard nitrile in <15 mins. Laminate film provides >4h breakthrough time. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Safety glasses fail against airborne dust migration and liquid splashes. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Powered Air Purifying Respirator (PAPR) if hood unavailable | Thiophene derivatives have low odor thresholds; smell is a late warning sign. |
| Body Defense | Lab Coat (Cotton/Poly blend), closed collar | Tyvek® Lab Coat or Apron + Oversleeves | Prevent particulate accumulation on street clothes. |
Glove Permeation Logic
Standard nitrile gloves offer splash protection only for this compound. The chlorothiophene moiety facilitates permeation through nitrile rubber.
-
Protocol: Change outer nitrile gloves immediately upon any visible splash.
-
Self-Validation: If you can smell the "sulfur/garlic" odor of the thiophene on your hands after washing, your glove protocol has failed.
Operational Workflows & Visualization
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note that solvents like DMSO and DCM drastically increase skin permeation rates.
Step-by-Step Handling Protocols
Phase A: Weighing & Transfer (The Highest Risk for Contamination)
Thiophene nitriles are often fluffy solids that carry static charge.
-
Engineering Control: Place the balance inside a fume hood or a powder containment enclosure.
-
Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before dispensing. This prevents "jumping" of the powder.
-
Technique: Use the "taping" method. Place a layer of absorbent bench paper (plastic side down) in the hood. Tape it down. Weigh over this paper. If a spill occurs, fold the paper and dispose of it entirely as hazardous waste.
Phase B: Reaction Setup
-
Closed Systems: All reactions involving this compound should be run in closed vessels (septum-capped flasks).
-
Ventilation: Vent the reaction vessel through a needle into a scrubber or bleach trap if heating is involved, to capture any volatile nitrile or sulfur byproducts.
Phase C: Emergency Decontamination
If exposure occurs, speed is critical to prevent systemic uptake.
Figure 2: Immediate response workflow.[1][2] Note: Never use solvents (ethanol/acetone) to wash skin, as they accelerate absorption of the nitrile.
Waste Disposal & Incompatibility
Proper disposal is a safety step, not just a regulatory one.
-
Incompatibility Alert: NEVER mix nitrile waste streams with strong acids (Hydrochloric, Sulfuric, Nitric).
-
Reasoning: Acidic hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas, or hydrolyze to the amide/acid depending on conditions. While this compound is more stable than simple aliphatic nitriles, the risk of HCN generation in an acidic waste container is non-zero.
-
-
Segregation:
-
Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Thiophene Nitrile".
-
Liquid Waste: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" (depending on solvent). Label clearly: "Contains Nitriles - DO NOT ACIDIFY".
-
References
-
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
PubChem. (2024). Compound Summary: this compound. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
